1,2-Didecanoyl PC
描述
permeation enhance
属性
IUPAC Name |
[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLDGSYMHFAOC-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3436-44-0 | |
| Record name | Didecanoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a saturated phosphatidylcholine with two 10-carbon acyl chains. This document is intended to serve as a detailed resource for researchers and professionals in drug development and lipid-based formulation, offering structured data, in-depth experimental methodologies, and visual representations of its molecular behavior.
Core Physicochemical Data
1,2-Didecanoyl-sn-glycero-3-phosphocholine, also known by the abbreviations DDPC or PC(10:0/10:0), is a synthetic phospholipid frequently utilized in the creation of model cell membranes and as a component in drug delivery systems. Its well-defined chemical structure allows for consistent and reproducible experimental outcomes.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 1,2-didecanoyl-pc.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₅₆NO₈P | [1][2] |
| Molecular Weight | 565.72 g/mol | [2][3] |
| CAS Number | 3436-44-0 | [1] |
| Appearance | White to off-white powder/solid | N/A |
| Critical Micelle Concentration (CMC) | 0.005 mM | [4] |
| Solubility | - Ethanol: 30 mg/mL- DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | N/A |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
The determination of the physicochemical properties of phospholipids like 1,2-didecanoyl-pc relies on precise and validated experimental methodologies. Below are detailed protocols for two key analytical techniques.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a fundamental method for determining the phase transition temperature of lipids.
Methodology:
-
Sample Preparation:
-
A known quantity of 1,2-didecanoyl-pc is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with a specific buffer solution by vortexing or gentle agitation above the expected phase transition temperature to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-5 mg/mL.
-
-
DSC Analysis:
-
An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of the same buffer is sealed in a reference pan.
-
The sample and reference pans are placed in the DSC instrument.
-
The system is equilibrated at a temperature well below the expected transition temperature.
-
The temperature is scanned upwards at a constant rate (e.g., 1-2°C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.
-
The phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.
-
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The Critical Micelle Concentration is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy, using a probe whose spectral properties are sensitive to the polarity of its environment, is a highly sensitive method for determining the CMC of phospholipids.
Methodology:
-
Preparation of Stock Solutions:
-
A stock solution of 1,2-didecanoyl-pc is prepared in an appropriate aqueous buffer.
-
A stock solution of a fluorescent probe, such as pyrene, is prepared in a suitable solvent (e.g., acetone or methanol).
-
-
Sample Preparation:
-
A series of solutions with varying concentrations of 1,2-didecanoyl-pc are prepared from the stock solution.
-
A small aliquot of the pyrene stock solution is added to each lipid solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
The intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively) are measured.
-
-
Data Analysis:
-
The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the 1,2-didecanoyl-pc concentration.
-
The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase (below the CMC), the ratio is high. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, typically by finding the intersection of the two linear portions of the plot.
-
Visualizations: Molecular Organization and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior of 1,2-didecanoyl-pc and the experimental workflow for its characterization.
Caption: Self-assembly of 1,2-didecanoyl-pc into micelles and lipid bilayers.
Caption: Experimental workflow for determining the phase transition temperature (Tm).
Signaling Pathways
While phosphatidylcholine (PC) is a crucial component of cell membranes and a precursor for various signaling molecules, there is limited evidence in the reviewed literature to suggest that intact 1,2-didecanoyl-sn-glycero-3-phosphocholine itself acts as a direct signaling molecule in specific pathways. Its primary roles in a biological context appear to be structural and as a modulator of membrane properties.
However, the metabolic products of PC, such as diacylglycerol (DAG) and lysophosphatidylcholine (LPC), are well-established second messengers.[5][6] The enzymatic cleavage of PC by phospholipases can initiate signaling cascades. For instance, Phospholipase C (PLC) can hydrolyze PC to generate DAG, which in turn activates Protein Kinase C (PKC), a key enzyme in numerous cellular processes including proliferation and differentiation. Similarly, Phospholipase A2 (PLA2) can act on PC to produce LPC, which has been implicated in various cellular responses.
Due to the lack of specific information on 1,2-didecanoyl-pc's direct involvement in signaling, a detailed pathway diagram is not provided to avoid speculation. Researchers interested in the signaling potential of this lipid should consider investigating the activity of its metabolic derivatives.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lipid second messenger regulation: the role of diacylglycerol kinases and their relevance to hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid second messengers derived from glycerolipids and sphingolipids, and their role in smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a synthetic, saturated phospholipid that plays a significant role in lipid research and pharmaceutical sciences. Structurally, it is composed of a glycerol backbone esterified with two decanoic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. This amphiphilic nature allows DDPC to self-assemble into bilayers in aqueous environments, making it a valuable component in the formulation of liposomes and lipid nanoparticles for drug delivery systems. Its shorter acyl chain length compared to naturally occurring phospholipids gives it unique physicochemical properties, influencing membrane fluidity and permeability. This guide provides a comprehensive overview of the structure, properties, synthesis, and key experimental applications of DDPC.
Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of DDPC are fundamental to its applications in research and drug development.
Chemical Structure
The chemical structure of 1,2-didecanoyl-sn-glycero-3-phosphocholine is illustrated below:
Caption: Chemical structure of 1,2-didecanoyl-sn-glycero-3-phosphocholine.
Physicochemical Data
A summary of the key physicochemical properties of DDPC is presented in the table below. This data is crucial for its application in formulating lipid-based delivery systems.
| Property | Value | Reference |
| Molecular Formula | C28H56NO8P | [1][2] |
| Molecular Weight | 565.7 g/mol | [1][2] |
| CAS Number | 3436-44-0 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
| IUPAC Name | [(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [2] |
| Synonyms | DDPC, 1,2-Dicaprinoyl-sn-glycero-3-phosphocholine, PC(10:0/10:0) | [2] |
| Storage Temperature | -20°C | [1] |
| Solubility | Ethanol: 30 mg/ml; DMF: 20 mg/ml | [3] |
Synthesis and Purification
The synthesis of DDPC typically involves the acylation of a glycerophosphocholine backbone with decanoic acid. A general and efficient method is the direct acylation of sn-glycero-3-phosphocholine (GPC) with decanoic anhydride.
Synthesis Workflow
The synthesis process can be visualized as a series of steps starting from the reactants to the final purified product.
References
The Functional Role of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in Cell Membrane Mimics: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Didecanoyl-sn-glycero-3-phosphocholine (di-C10-PC or DDPC) is a synthetic, saturated diacyl-phosphatidylcholine that serves as an invaluable tool in membrane biophysics and drug delivery research. Characterized by its two 10-carbon acyl chains, di-C10-PC's unique physicochemical properties allow for the formation of model membranes with distinct characteristics compared to their long-chain counterparts. This technical guide provides an in-depth examination of the function of di-C10-PC in artificial cell membranes, detailing its biophysical properties, its role in modulating membrane structure and protein interactions, and the significant signaling functions of its metabolic byproducts. Detailed experimental protocols for the preparation and analysis of di-C10-PC-containing liposomes are also presented.
Introduction to 1,2-Didecanoyl-PC (di-C10-PC)
1,2-Didecanoyl-sn-glycero-3-phosphocholine is a phosphocholine, a class of phospholipids that are major components of mammalian cell membranes.[1] As a synthetic lipid, it features two saturated decanoic acid (10:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.[2] This relatively short chain length makes it less hydrophobic than endogenous phospholipids, a property that is leveraged in its use as a permeation and absorption enhancer for peptide drugs.[1][3]
In research settings, di-C10-PC is primarily used to create model membrane systems such as liposomes, bicelles, and micelles. These artificial bilayers allow for the systematic study of fundamental membrane properties—including fluidity, thickness, and phase behavior—and their influence on the function of integral and peripheral membrane proteins.[4]
Biophysical Properties of di-C10-PC Membranes
The defining features of di-C10-PC are its short acyl chains, which dictate the biophysical characteristics of the membranes it forms. These membranes are significantly thinner and more fluid than those composed of longer-chain lipids like 1,2-dipalmitoyl-PC (DPPC, di-16:0).
Quantitative Biophysical Data
Obtaining a precise main phase transition temperature (Tₘ) for pure di-C10-PC via differential scanning calorimetry (DSC) is challenging because its transition from a gel-like state to a liquid-crystalline state occurs at a very low temperature, well below 0°C.[3][5] However, its properties can be inferred from trends observed in homologous series of saturated phosphatidylcholines. The table below summarizes key biophysical parameters, using 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC, di-12:0-PC) as a close proxy and indicating the expected trend for di-C10-PC.
| Property | Value for DLPC (di-12:0-PC) (Proxy) | Expected Trend for di-C10-PC | Reference |
| Main Phase Transition Temp. (Tₘ) | -1 °C | Lower | [6] |
| Hydrophobic Bilayer Thickness | ~19.5 Å (1.95 nm) | Thinner | [4] |
| P-P distance (Full Thickness) | ~34 Å (3.4 nm) | Thinner | [6] |
| Area per Lipid (Liquid Phase) | ~63 Ų (0.63 nm²) | Larger | [7] |
Note: The properties of di-C10-PC bilayers are directionally inferred from established relationships between acyl chain length and membrane biophysics. Shorter chains lead to decreased van der Waals interactions, resulting in a lower Tₘ, reduced bilayer thickness, and a larger area occupied by each lipid molecule.
Modulation of Membrane Structure and Function
Membrane Fluidity and Thickness
At physiological temperatures, di-C10-PC bilayers exist in a highly fluid, liquid-crystalline state. The presence of 1 mol% di-C10-PC in a DMPC (di-14:0) bilayer broadens the main phase transition and slightly lowers its temperature, confirming its fluidizing effect.[5] This increased fluidity is a direct consequence of the reduced packing efficiency and weaker inter-chain forces between the short 10-carbon tails.
The thickness of the membrane is critical for the proper function of transmembrane proteins.[8] Di-C10-PC forms notably thin bilayers. This property is crucial in studies of hydrophobic mismatch, where the hydrophobic length of a protein's transmembrane domain does not match that of the surrounding lipid bilayer. Studies have shown that the folding rate of outer membrane protein A (OmpA) into vesicles is fastest with di-C10-PC compared to lipids with longer chains (di-C11-PC and di-C12-PC), highlighting the importance of bilayer thickness in protein insertion and folding dynamics.[4]
Interaction with Membrane Proteins
Due to its detergent-like properties, di-C10-PC and its shorter-chain analog, di-C8-PC, are effective at solubilizing membrane proteins for structural and functional analysis.[9] They can create membrane-mimetic environments like bicelles that stabilize proteins outside of their native membrane, which is a critical step for techniques such as X-ray crystallography and cryo-electron microscopy. The fluid and dynamic environment provided by di-C10-PC can be essential for maintaining the native conformation and activity of reconstituted proteins.
Metabolism and Cellular Signaling
While di-C10-PC is a synthetic lipid not typically found in cells, its structure makes it a substrate for common lipid-metabolizing enzymes, producing potent second messengers. The enzymatic cleavage of di-C10-PC provides a direct mechanism by which this lipid can influence cellular signaling cascades.
Enzymatic Cleavage and Second Messenger Production
-
Phospholipase C (PLC): PLC hydrolyzes the phosphodiester bond in the headgroup of di-C10-PC, releasing a water-soluble phosphocholine molecule and the lipid-soluble molecule 1,2-didecanoylglycerol (DC10) .
-
Phospholipase A₂ (PLA₂): PLA₂ hydrolyzes the ester bond at the sn-2 position, releasing a free fatty acid—decanoic acid —and 1-decanoyl-2-lyso-PC.
These metabolic products, DC10 and decanoic acid, have well-documented and significant roles in cell signaling.
References
- 1. Exogenous sn-1,2-diacylglycerols containing saturated fatty acids function as bioregulators of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. d-nb.info [d-nb.info]
- 5. erda.ku.dk [erda.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design [mdpi.com]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl-PC)
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC), a synthetic phospholipid of significant interest in pharmaceutical sciences. This document details the reported CMC value, outlines the experimental methodologies for its determination, and discusses the factors influencing micellization.
Introduction to 1,2-Didecanoyl-PC and its Critical Micelle Concentration
1,2-Didecanoyl-PC, also known as 10:0 PC, is a saturated diacyl-phosphatidylcholine with two 10-carbon acyl chains. Like other amphiphilic molecules, 1,2-didecanoyl-PC self-assembles in aqueous solutions to form micelles above a certain concentration. This concentration is known as the critical micelle concentration (CMC). The CMC is a fundamental physicochemical parameter that dictates the behavior of the phospholipid in solution and is crucial for its application in drug delivery systems, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Quantitative Data Summary
The critical micelle concentration of a surfactant is a key parameter for its application. The reported CMC value for 1,2-didecanoyl-PC is presented in the table below.
| Phospholipid | Acyl Chain Composition | Critical Micelle Concentration (CMC) |
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | 10:0 / 10:0 | 0.005 mM |
Note: The CMC value can be influenced by experimental conditions such as temperature, pH, and ionic strength of the medium.
Experimental Protocols for CMC Determination
The determination of the CMC of 1,2-didecanoyl-PC can be achieved through various experimental techniques. Below are detailed methodologies for the most common approaches.
Fluorescence Spectroscopy using Pyrene as a Probe
This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of micelles as they form, leading to a change in its fluorescence properties.
Experimental Workflow:
Caption: Workflow for CMC determination using pyrene fluorescence.
Surface Tensiometry
This classical method involves measuring the surface tension of solutions with varying surfactant concentrations. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.
Experimental Workflow:
Caption: Workflow for CMC determination using surface tensiometry.
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. Below the CMC, only small monomers are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a larger particle size population.
Experimental Workflow:
Caption: Workflow for CMC determination using dynamic light scattering.
Factors Influencing the CMC of 1,2-Didecanoyl-PC
Several factors can affect the CMC of phospholipids like 1,2-didecanoyl-PC. Understanding these influences is critical for the formulation and application of micellar systems.
Logical Relationship of Influencing Factors:
Caption: Factors influencing the CMC of 1,2-didecanoyl-PC.
-
Temperature: Generally, for ionic surfactants, the CMC first decreases with increasing temperature and then increases. For non-ionic surfactants, the CMC usually decreases with an increase in temperature.
-
pH: The phosphocholine headgroup of 1,2-didecanoyl-PC is zwitterionic, and its charge is relatively stable over a wide pH range. Therefore, the effect of pH on its CMC is expected to be less pronounced compared to ionizable surfactants.
-
Ionic Strength: An increase in the ionic strength of the solution, through the addition of salts, can decrease the electrostatic repulsion between the charged headgroups of the phospholipids. This facilitates micelle formation, generally leading to a lower CMC.
-
Additives: The presence of other molecules, such as cholesterol or co-surfactants, can significantly alter the CMC. These molecules can be incorporated into the micelles, affecting the packing of the phospholipid molecules and the overall thermodynamics of micellization.
Signaling Pathways
Currently, there is limited direct evidence for specific signaling pathways that are directly activated by 1,2-didecanoyl-PC micelles. However, as a lipid molecule, its components can be metabolized and incorporated into cellular membranes, potentially influencing membrane-dependent signaling processes. Further research is needed to elucidate any direct role of 1,2-didecanoyl-PC micelles in cellular signaling.
Conclusion
This technical guide has provided a detailed overview of the critical micelle concentration of 1,2-didecanoyl-PC. The provided quantitative data, experimental protocols, and discussion of influencing factors are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important phospholipid. Accurate determination and consideration of the CMC are essential for the successful design and application of 1,2-didecanoyl-PC-based formulations.
An In-depth Technical Guide on the Phase Transition Temperature of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transition temperature of 1,2-didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC), a saturated phosphatidylcholine with ten-carbon acyl chains. Due to its relatively short acyl chains, Didecanoyl-PC exhibits a low phase transition temperature, which is a critical parameter for its application in lipid-based drug delivery systems and as a model membrane component. This document outlines the theoretical and experimental considerations for determining this property, presents relevant quantitative data, and provides a detailed experimental protocol for its measurement.
Quantitative Data on Phase Transition Temperatures of Saturated Diacylphosphatidylcholines
| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | DDPC | C10:0 | ~ -18 (Estimated) |
| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | C12:0 | -1.0 |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | C14:0 | 23.9 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 | 41.3 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 | 55.1 |
Note: The value for Didecanoyl-PC is an extrapolation and should be experimentally verified.
Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common and reliable technique for determining the phase transition temperature of lipids.[1][2][3] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic events such as the gel-to-liquid crystalline phase transition.[4]
I. Materials and Equipment
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC) powder
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform or other suitable organic solvent
-
Rotary evaporator
-
High-vacuum pump
-
Water bath sonicator or extruder
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
-
Syringe for sample loading
II. Preparation of Multilamellar Vesicles (MLVs)
-
Lipid Film Formation: Dissolve a known quantity of Didecanoyl-PC in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2-4 hours to remove any residual solvent.
-
Hydration: Add the desired hydration buffer to the flask. The buffer should be pre-heated to a temperature above the estimated Tm of the lipid to facilitate hydration.
-
Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).
III. DSC Analysis
-
Sample Preparation: Accurately transfer a specific amount of the MLV suspension (typically 10-20 µL) into a hermetic aluminum DSC pan. Seal the pan tightly to prevent any evaporation during the scan.
-
Reference Pan: Prepare a reference pan containing the same volume of the hydration buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., -50°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected Tm (e.g., 10°C).
-
Record the differential heat flow as a function of temperature. It is common practice to perform a second heating scan after an initial heating and cooling cycle to ensure the sample has reached a stable state.[5] The data from the second scan is typically reported.[5]
-
-
Data Analysis: The resulting thermogram will show an endothermic peak. The temperature at the apex of this peak is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the phase transition temperature of Didecanoyl-PC using DSC.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
In-Depth Technical Guide: 1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl-PC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and a key experimental application of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC), a synthetic phospholipid instrumental in various research and pharmaceutical applications.
Core Physicochemical Data
1,2-Didecanoyl-PC is a saturated phospholipid containing two decanoic acid chains. Its defined structure and synthetic nature ensure high purity and batch-to-batch consistency, making it a valuable component in lipid-based formulation studies.
| Property | Value |
| Molecular Formula | C28H56NO8P |
| Molecular Weight | 565.72 g/mol [1][2][3][4] |
| Formal Name | 1,2-bis(O-decanoyl)-sn-glyceryl-3-phosphorylcholine[5] |
| Synonyms | 1,2-Didecanoyl Phosphatidylcholine, Didecanoyl Lecithin, 1,2-DPC[5] |
| Physical Form | White to off-white solid |
| Storage Temperature | -20°C[2][6] |
Experimental Protocol: Liposome Formulation via Thin-Film Hydration
A primary application of 1,2-didecanoyl-PC is in the formation of liposomes, which are artificial vesicles used for drug delivery. Its role as an absorption enhancer is particularly noteworthy. The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs).
Objective: To prepare liposomes incorporating 1,2-didecanoyl-PC for purposes such as enhancing the bioavailability of therapeutic agents.
Materials:
-
1,2-didecanoyl-PC
-
Other lipids (e.g., cholesterol, if required for membrane stability)
-
Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder (optional, for size homogenization)
Methodology:
-
Lipid Dissolution: The desired amount of 1,2-didecanoyl-PC and any other lipids are dissolved in an appropriate organic solvent in a round-bottom flask. If a lipophilic drug is to be encapsulated, it is co-dissolved with the lipids at this stage.
-
Film Formation: The flask is attached to a rotary evaporator. The solvent is removed under reduced pressure, causing a thin, uniform lipid film to form on the inner surface of the flask. The temperature of the water bath should be maintained above the lipid's phase transition temperature.
-
Hydration: The lipid film is hydrated with an aqueous buffer. For the encapsulation of a hydrophilic drug, it would be dissolved in this buffer. The hydration process is typically performed by gentle rotation of the flask, allowing the lipid film to swell and form multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To achieve a more uniform size distribution and to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thin-film hydration method for liposome preparation.
References
An In-Depth Technical Guide to 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a synthetic saturated phospholipid, has garnered significant attention in the fields of membrane research and pharmaceutical sciences. Its unique physicochemical properties make it an invaluable tool for creating model membranes and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of DDPC, including its chemical identity, quantitative properties, experimental protocols for its application, and its mechanism of action as a drug absorption enhancer.
Core Data and Properties
The Chemical Abstracts Service (CAS) number for 1,2-didecanoyl-sn-glycero-3-phosphocholine is 3436-44-0 .[1] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3436-44-0 | [1] |
| Molecular Formula | C28H56NO8P | [2] |
| Molecular Weight | 565.7 g/mol | [2] |
| Appearance | White to off-white solid | |
| Critical Micelle Concentration (CMC) | 0.005 mM | [3] |
| Solubility in Ethanol | 30 mg/ml | [1] |
| Solubility in Dimethylformamide (DMF) | 20 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
Applications in Research and Drug Development
DDPC is a versatile molecule with a range of applications, primarily centered around its ability to form stable lipid bilayers in aqueous environments.
-
Model Membranes: DDPC is utilized in the creation of liposomes and other artificial membrane systems to study the structure and function of biological membranes.
-
Drug Delivery: It serves as a key component in liposomal formulations for encapsulating and delivering both hydrophilic and hydrophobic drugs. Its properties can be tailored to control drug release and improve bioavailability.
-
Absorption Enhancer: DDPC has been shown to enhance the absorption of certain drugs, particularly peptides and other large molecules, across biological membranes.[1]
Experimental Protocols
Preparation of DDPC Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing unilamellar DDPC liposomes.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) powder
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve a known quantity of DDPC powder in chloroform or a suitable organic solvent mixture in a round-bottom flask. Gently swirl the flask until the lipid is completely dissolved, resulting in a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The flask should be partially submerged in a water bath set to a temperature above the boiling point of the solvent. Apply a vacuum and rotate the flask to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask. Continue to apply the vacuum for at least one hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydration: Add the aqueous buffer (pre-heated to above the phase transition temperature of DDPC, if known) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion. Load the suspension into a pre-heated extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Force the suspension through the membrane multiple times (typically 10-20 passes) to produce a homogenous population of large unilamellar vesicles (LUVs).
dot
Caption: Workflow for DDPC liposome preparation.
Mechanism of Action as a Drug Absorption Enhancer
DDPC is thought to enhance the absorption of drugs across mucosal membranes through several mechanisms that disrupt the barrier function of the epithelial cell layer.
dot
Caption: Mechanism of drug absorption enhancement by DDPC.
The primary proposed mechanisms are:
-
Increased Membrane Fluidity: By incorporating into the cell membrane, the shorter acyl chains of DDPC can disrupt the ordered packing of the endogenous membrane lipids. This increases membrane fluidity, which can facilitate the passive diffusion of drugs across the cell (transcellular transport).
-
Opening of Tight Junctions: DDPC may interact with the proteins that form the tight junctions between adjacent epithelial cells. This can lead to a transient and reversible opening of these junctions, creating a paracellular pathway for drugs to pass through.
It is important to note that while DDPC can enhance drug absorption, its interaction with biological membranes is a complex process. The extent of absorption enhancement can depend on the specific drug, the formulation, and the biological model being studied.
Conclusion
1,2-didecanoyl-sn-glycero-3-phosphocholine is a valuable tool for researchers and drug development professionals. Its well-defined chemical structure and physicochemical properties make it ideal for constructing model membrane systems and for developing sophisticated drug delivery vehicles. Understanding its properties and mechanisms of action is crucial for its effective application in advancing pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as potent drug delivery systems. Their ability to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents. 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated phospholipid that can be used to form stable liposomes. These application notes provide detailed protocols for the preparation of DDPC liposomes using the thin-film hydration method followed by either extrusion or sonication for size reduction.
Materials and Equipment
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Rotary evaporator
-
Water bath
-
Round-bottom flasks
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Probe or bath sonicator
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
Experimental Protocols
Protocol 1: Thin-Film Hydration followed by Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[1][2][3]
-
Lipid Dissolution:
-
Weigh the desired amount of DDPC and cholesterol (if used). A common molar ratio is 2:1 DDPC:cholesterol.
-
Dissolve the lipid(s) in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of DDPC.
-
Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation to hydrate the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tc of DDPC.
-
-
Extrusion (Size Reduction):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure that the final liposome suspension is collected in the second syringe.[4][5][6] This results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Thin-Film Hydration followed by Sonication
Sonication is an alternative method for reducing the size of MLVs to form small unilamellar vesicles (SUVs).[7]
-
Lipid Dissolution, Thin-Film Formation, and Hydration:
-
Follow steps 1-3 from Protocol 1.
-
-
Sonication (Size Reduction):
-
Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Sonicate in pulses to avoid overheating the sample. The duration and power of sonication will need to be optimized to achieve the desired vesicle size.
-
Bath Sonication: Place the flask containing the MLV suspension in a bath sonicator. This method is less disruptive than probe sonication.
-
Monitor the clarity of the suspension; it will become clearer as the liposome size decreases.
-
Characterization of DDPC Liposomes
Size and Polydispersity Index (PDI)
The hydrodynamic diameter and PDI of the prepared liposomes should be determined using Dynamic Light Scattering (DLS). The PDI is a measure of the heterogeneity of particle sizes in the sample, with a value below 0.3 generally considered acceptable for drug delivery applications.[8]
Zeta Potential
The zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability.[9][10][11] Liposomes with a zeta potential greater than ±30 mV are generally considered stable due to electrostatic repulsion between particles.[11]
Encapsulation Efficiency (%EE)
The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. It can be determined by separating the unencapsulated drug from the liposome formulation using techniques like dialysis, centrifugation, or size exclusion chromatography. The amount of encapsulated drug is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12][13][14]
The %EE is calculated using the following formula:
%EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
Data Presentation
The following tables provide illustrative quantitative data for DDPC liposomes prepared by the described methods. The actual values may vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of DDPC Liposomes Prepared by Extrusion
| Formulation Code | DDPC:Cholesterol (molar ratio) | Extrusion Pore Size (nm) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| DDPC-Ext-1 | 1:0 | 100 | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 |
| DDPC-Ext-2 | 2:1 | 100 | 125 ± 7 | 0.12 ± 0.03 | -4 ± 1.5 |
Table 2: Physicochemical Properties of DDPC Liposomes Prepared by Sonication
| Formulation Code | DDPC:Cholesterol (molar ratio) | Sonication Time (min) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| DDPC-Son-1 | 1:0 | 10 | 50 ± 8 | 0.25 ± 0.05 | -6 ± 2 |
| DDPC-Son-2 | 2:1 | 10 | 65 ± 10 | 0.22 ± 0.04 | -5 ± 1.8 |
Table 3: Illustrative Encapsulation Efficiency of a Model Hydrophilic Drug (e.g., Doxorubicin) in DDPC Liposomes
| Formulation Code | Preparation Method | % Encapsulation Efficiency (EE) |
| DDPC-Ext-2 | Thin-Film Hydration - Extrusion | ~15-25% |
| DDPC-Son-2 | Thin-Film Hydration - Sonication | ~5-15% |
Visualization of Experimental Workflow and Cellular Uptake
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. par.nsf.gov [par.nsf.gov]
Protocol for Incorporating 1,2-Didecanoyl-PC into Lipid Bilayers: Application Notes for Researchers
For Immediate Release
These application notes provide detailed protocols for the incorporation of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC; DPC) into lipid bilayers. This document is intended for researchers, scientists, and drug development professionals working with model membrane systems. The protocols outlined below describe the widely used thin-film hydration followed by extrusion method, a robust technique for creating unilamellar vesicles with controlled size distributions.
Introduction
1,2-didecanoyl-PC is a saturated phospholipid with two 10-carbon acyl chains. Its shorter chain length compared to more common phospholipids like DPPC (16:0) or DSPC (18:0) imparts distinct physicochemical properties to lipid bilayers, influencing membrane fluidity, thickness, and permeability. Understanding the protocols for its incorporation is crucial for studies in membrane biophysics, drug delivery, and the characterization of membrane-protein interactions. While 1,2-didecanoyl-PC can be a structural component of the bilayer, it is also utilized as a permeation enhancer.
Physicochemical Properties of 1,2-Didecanoyl-PC
A summary of the key physicochemical properties of 1,2-didecanoyl-PC is presented in Table 1. These parameters are critical for designing and executing the experimental protocols.
| Property | Value | Description |
| Molecular Formula | C₂₈H₅₆NO₈P | The chemical formula of 1,2-didecanoyl-PC. |
| Molecular Weight | 565.7 g/mol [1] | The mass of one mole of 1,2-didecanoyl-PC. |
| Solubility | Soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous solutions.[2] | The ability of the lipid to dissolve in various solvents is crucial for the initial steps of liposome preparation. |
| Critical Micelle Concentration (CMC) | ~1.5 mM in water[3] | The concentration above which the lipid molecules self-assemble into micelles in an aqueous solution.[1] |
| Phase Transition Temperature (Tm) | Not experimentally determined in searches, but estimated to be well below 0°C. | The temperature at which the lipid bilayer transitions from a gel-like state to a fluid-like state. For short-chain lipids like DPC, the Tm is very low, meaning it will be in a fluid phase at typical experimental temperatures. |
Experimental Protocol: Thin-Film Hydration and Extrusion
This protocol details the preparation of unilamellar vesicles incorporating 1,2-didecanoyl-PC. The process involves creating a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding the MLVs to produce vesicles of a defined size.
Workflow for Liposome Preparation
Caption: Workflow for preparing unilamellar vesicles.
Materials
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC)
-
Other desired lipids (e.g., DOPC, DPPC, Cholesterol)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Syringes
Procedure
I. Lipid Film Formation
-
Lipid Dissolution: Weigh the desired amounts of 1,2-didecanoyl-PC and any other lipids and dissolve them in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. A water bath can be used at a temperature well above the boiling point of the solvent to facilitate evaporation.
-
Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 1-2 hours.
II. Hydration
-
Buffer Addition: Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. Since the Tm of 1,2-didecanoyl-PC is very low, the choice of hydration temperature will be dictated by the other lipid components.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The suspension will appear milky.
III. Extrusion (Size Reduction)
-
Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Extrusion Process: Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution. The extrusion should be performed at a temperature above the Tm of all lipid components to ensure the membrane is in a fluid state.
-
Vesicle Collection: The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
Incorporation of 1,2-Didecanoyl-PC into Mixed Lipid Bilayers
1,2-didecanoyl-PC can be incorporated into bilayers composed of other phospholipids to modulate membrane properties. The protocol is similar to the one described above, with the key difference being the initial co-dissolution of 1,2-didecanoyl-PC with other lipids in the desired molar ratios.
Logical Flow for Mixed Bilayer Preparation
Caption: Preparing mixed lipid bilayers with 1,2-didecanoyl-PC.
The incorporation efficiency of short-chain lipids like 1,2-didecanoyl-PC can be influenced by the properties of the other lipids in the mixture, such as acyl chain length and headgroup chemistry. The inherent positive curvature of short-chain phospholipids can lead to the formation of intermediate structures between spherical vesicles and mixed micelles, which can affect membrane organization.
Characterization of Lipid Bilayers
After preparation, it is essential to characterize the resulting vesicles to ensure they meet the desired specifications.
| Characterization Technique | Parameter Measured | Typical Expected Results for 100 nm Extrusion |
| Dynamic Light Scattering (DLS) | Vesicle size (hydrodynamic diameter) and size distribution (Polydispersity Index, PDI) | Z-average diameter of ~100-120 nm with a PDI < 0.2, indicating a monodisperse population. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Vesicle morphology, lamellarity, and size | Visualization of spherical, unilamellar vesicles. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm) | For mixed lipid systems, DSC can reveal shifts in the Tm of the other components, indicating the influence of 1,2-didecanoyl-PC on the bilayer's thermal properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Lipid composition and incorporation | Can be used to confirm the presence and relative ratios of the different lipids in the final vesicle preparation. |
Applications and Considerations
-
Model Membranes: Bilayers incorporating 1,2-didecanoyl-PC serve as models to study the effects of short-chain lipids on membrane properties and the function of membrane proteins.
-
Drug Delivery: The inclusion of 1,2-didecanoyl-PC can enhance the permeability of lipid bilayers, a property that can be exploited for controlled drug release applications.
-
Stability: Vesicles containing a high proportion of short-chain lipids may exhibit lower stability compared to those made from long-chain lipids. The stability of the formulation over time should be assessed for the specific application.
These protocols provide a foundation for the successful incorporation of 1,2-didecanoyl-PC into lipid bilayers. Researchers are encouraged to optimize these methods for their specific lipid compositions and experimental requirements.
References
Application Notes and Protocols for Membrane Protein Solubilization using 1,2-Didecanoyl-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful solubilization of integral membrane proteins is a critical first step for their biochemical and structural characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native structure and function. 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a short-chain phospholipid, has emerged as a mild and effective detergent for this purpose. Its zwitterionic nature and structural similarity to native lipids can help to maintain the integrity of sensitive membrane proteins during and after extraction. These application notes provide detailed protocols and guidelines for utilizing DDPC for the solubilization of membrane proteins, with a specific focus on the well-characterized proton pump, bacteriorhodopsin.
Properties of 1,2-Didecanoyl-PC (DDPC)
Understanding the physicochemical properties of DDPC is essential for optimizing solubilization protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₆NO₈P | [1] |
| Molecular Weight | 565.72 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 0.005 mM | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization using DDPC
This protocol provides a general framework for the solubilization of membrane proteins from isolated cell membranes. Optimization of specific parameters will be necessary for each target protein.
Materials:
-
Isolated cell membranes containing the target membrane protein
-
1,2-Didecanoyl-PC (DDPC)
-
Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% (v/v) glycerol (other buffer components may be added as required for protein stability)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Isolate cell membranes containing the protein of interest using standard differential centrifugation protocols.
-
Determine Protein Concentration: Measure the total protein concentration of the isolated membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add DDPC to the membrane suspension. A good starting point is a final concentration of 1-2% (w/v), which is well above its CMC. The optimal DDPC concentration should be determined empirically for each protein.
-
Incubate the mixture on ice or at 4°C for 1-4 hours with gentle agitation (e.g., using a rotator). The optimal incubation time will vary depending on the protein.
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
-
Collect Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized membrane protein in DDPC micelles.
-
-
Downstream Processing:
-
The solubilized protein is now ready for subsequent purification steps, such as affinity or size-exclusion chromatography. It is crucial to include DDPC at a concentration above its CMC in all subsequent buffers to maintain protein solubility and stability.
-
Protocol 2: Solubilization of Bacteriorhodopsin from Purple Membranes
This protocol is adapted from general methods for bacteriorhodopsin solubilization and tailored for the use of DDPC.[3][4]
Materials:
-
Purified purple membrane (PM) from Halobacterium salinarum
-
1,2-Didecanoyl-PC (DDPC)
-
Solubilization Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
Ultracentrifuge
Procedure:
-
Prepare Purple Membrane Suspension: Resuspend the purified purple membrane pellet in the Solubilization Buffer to a final bacteriorhodopsin concentration of 1-2 mg/mL.
-
Add DDPC: Add DDPC to the purple membrane suspension to a final concentration of 1.0% (w/v). This corresponds to a detergent-to-protein ratio of approximately 5-10:1 (w/w), which is a common starting point for membrane protein solubilization.
-
Incubation: Incubate the mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring in the dark to prevent light-induced conformational changes in bacteriorhodopsin.
-
Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 20°C to pellet any remaining membrane fragments.
-
Collect Solubilized Bacteriorhodopsin: The supernatant will contain monomeric bacteriorhodopsin solubilized in DDPC micelles. The success of solubilization can be monitored by a slight blue shift in the absorption maximum of the retinal chromophore.
-
Analysis and Further Purification: The solubilized bacteriorhodopsin can be analyzed by UV-Vis spectroscopy and further purified by size-exclusion chromatography using a buffer containing DDPC at a concentration above its CMC (e.g., 0.1% w/v).
Data Presentation
Table 1: Comparison of Critical Micelle Concentrations (CMC) of Common Detergents
| Detergent | Chemical Class | CMC (mM) | Reference(s) |
| 1,2-Didecanoyl-PC (DDPC) | Phosphatidylcholine | 0.005 | [2] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Maltoside) | 0.15 | [5] |
| CHAPS | Zwitterionic | 6-10 | [5] |
| Octyl-β-D-glucoside (OG) | Non-ionic (Glucoside) | ~20-25 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for membrane protein solubilization using 1,2-Didecanoyl-PC (DDPC).
Caption: Simplified photocycle of bacteriorhodopsin, a light-driven proton pump.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein rotation and chromophore orientation in reconstituted bacteriorhodopsin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Isolation of detergent-solubilized monomers of bacteriorhodopsin by size-exclusion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Didecanoyl-PC as a Substrate for Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes play a crucial role in various cellular processes, including inflammation, signal transduction, and metabolism.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[2] The released arachidonic acid is a precursor to eicosanoids, potent signaling molecules involved in inflammation.[3] Consequently, PLA2 is a significant target for drug development, particularly for anti-inflammatory therapies.[4][5]
1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC) is a synthetic phosphatidylcholine containing two 10-carbon saturated fatty acyl chains. Its defined chemical structure makes it a valuable substrate for in vitro studies of PLA2 activity, offering better reproducibility compared to natural phospholipid mixtures. These application notes provide detailed protocols for utilizing 1,2-didecanoyl-PC as a substrate in PLA2 activity assays, along with relevant signaling pathway information.
Data Presentation: Kinetic Parameters of PLA2 with Phosphatidylcholine Substrates
| Enzyme Source | Substrate | Km (Apparent) | Vmax | Assay Conditions |
| Porcine Pancreas | Phosphatidylcholine (PC) | 4.9 mM | 82.5 nmol h⁻¹ mg⁻¹ (hydrolysis) | Water activity-controlled organic medium |
| Cobra Venom | Thio-PC in Triton X-100 micelles | 0.1 - 0.2 mM (Ks) | 440 µmol min⁻¹ mg⁻¹ | Mixed micelles with Triton X-100 detergent |
Note: The kinetic parameters of PLA2 are highly dependent on the assay conditions, including the physical state of the substrate (e.g., micelles, vesicles, or monolayers), the presence of detergents, temperature, and pH.[6][7]
Signaling Pathway
The hydrolysis of 1,2-didecanoyl-PC by phospholipase A2 initiates a signaling cascade that leads to the production of various bioactive lipid mediators. The primary products, decanoic acid and 1-decanoyl-lysophosphatidylcholine, can modulate cellular functions. More broadly, the release of fatty acids like arachidonic acid from other phospholipids by PLA2 leads to the eicosanoid signaling pathway, which is central to inflammation and other physiological processes.
Experimental Protocols
The following protocols are based on established methods for measuring PLA2 activity using phosphatidylcholine substrates and can be adapted for 1,2-didecanoyl-PC.
Protocol 1: Colorimetric PLA2 Activity Assay
This assay measures the release of free thiols upon hydrolysis of a dithio-analog of phosphatidylcholine. A similar principle can be applied with a modified substrate or a coupled enzymatic reaction to detect the products of 1,2-didecanoyl-PC hydrolysis.
Materials:
-
Phospholipase A2 enzyme solution
-
1,2-didecanoyl-PC substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Substrate Vesicles:
-
Dissolve 1,2-didecanoyl-PC in chloroform in a glass test tube.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Place the tube under vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in Assay Buffer by vortexing to a final concentration of 1-2 mM.
-
Sonicate the suspension on ice to form small unilamellar vesicles.
-
-
Assay Setup:
-
Add 10 µL of DTNB solution to each well of a 96-well plate.
-
Add 15 µL of Assay Buffer to each well. For inhibitor studies, add the inhibitor at this step.
-
Add 10 µL of the PLA2 enzyme solution (or sample) to the appropriate wells. Include a negative control with no enzyme.
-
Initiate the reaction by adding 200 µL of the prepared 1,2-didecanoyl-PC substrate solution to each well.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 414 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The PLA2 activity can be calculated using the extinction coefficient of the colored product.
-
Protocol 2: Fluorometric PLA2 Activity Assay
This protocol utilizes a fluorescently labeled phosphatidylcholine substrate. The cleavage of the fatty acid containing the fluorophore by PLA2 leads to a change in the fluorescence signal.
Materials:
-
Fluorescently labeled phosphatidylcholine substrate (e.g., with a BODIPY fluorophore)
-
Phospholipase A2 enzyme solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Liposomes:
-
Prepare liposomes containing the fluorescently labeled PC substrate, which can be mixed with unlabeled 1,2-didecanoyl-PC, following the procedure described in Protocol 1.
-
-
Assay Setup:
-
Add 50 µL of the substrate-liposome mixture to each well of a 96-well black microplate.
-
Add 50 µL of the PLA2 enzyme solution (or sample) to the appropriate wells to start the reaction. Include a negative control with no enzyme.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of change in fluorescence intensity over time.
-
A standard curve can be generated using a known amount of the fluorescent product to quantify the enzyme activity.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical in vitro PLA2 activity assay using 1,2-didecanoyl-PC as a substrate.
Applications in Drug Development
The use of 1,2-didecanoyl-PC as a substrate for PLA2 provides a robust and reproducible system for high-throughput screening of potential PLA2 inhibitors.[8] By employing the assays described above, researchers can:
-
Identify novel PLA2 inhibitors: Screen compound libraries for molecules that reduce the enzymatic activity of PLA2.
-
Determine inhibitor potency (IC₅₀): Quantify the concentration of an inhibitor required to reduce PLA2 activity by 50%.
-
Characterize the mechanism of inhibition: Investigate whether inhibitors are competitive, non-competitive, or uncompetitive.
These studies are essential for the preclinical development of new drugs targeting PLA2-mediated inflammatory diseases and other pathological conditions.
References
- 1. Phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous catalysis by phospholipase A2: formulation of a kinetic description of surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylcholine as substrate for human pancreatic phospholipase A2. Importance of the physical state of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated phospholipid with two 10-carbon acyl chains. Its unique physicochemical properties make it a subject of interest in the development of novel drug delivery systems. Unlike its longer-chain counterparts, such as dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), which are extensively used in thermosensitive liposomes, DDPC presents distinct characteristics that are being explored for different applications. This document provides an overview of the current applications of DDPC in drug delivery, supported by available data and detailed experimental protocols.
Key Applications of DDPC in Drug Delivery
The primary applications of DDPC in drug delivery systems are centered around its properties as a permeation enhancer and its potential in forming self-assembled nanostructures for drug encapsulation.
Permeation Enhancer for Intranasal Drug Delivery
DDPC has been investigated as a potent permeation enhancer for the nasal delivery of macromolecules, such as peptides and proteins. The nasal mucosa presents a significant barrier to the absorption of large therapeutic molecules. DDPC helps to transiently and reversibly increase the permeability of the nasal epithelium, thereby enhancing the systemic bioavailability of intranasally administered drugs.
A notable example is the use of DDPC in formulations for the intranasal delivery of human growth hormone (hGH). Studies in rabbits have shown that the co-administration of hGH with DDPC and α-cyclodextrin can lead to a significant increase in bioavailability, reaching approximately 20%.[1] The mechanism of action is believed to involve the transcellular transport of the drug through epithelial cells that are transiently affected by DDPC.[1] It is important to note that while effective, this enhancement may be associated with temporary, localized effects on the nasal cilia.[1] Further research has indicated that DDPC is rapidly metabolized in the nasal mucosa, with the formation of decanoic acid, which may also contribute to the permeation-enhancing effect.[2]
Self-Assembled Nanoparticles for Anticancer Drug Delivery
Theoretical studies have proposed the use of DDPC (also referred to as dodecylphosphocholine or DPC in this context) for the formulation of self-assembling molecular clusters for the encapsulation of anticancer drugs like doxorubicin (DOX).[3][4] These studies suggest that DDPC molecules can spontaneously aggregate in aqueous environments to form stable nanostructures that can encapsulate drug molecules.
The primary driving forces for the encapsulation of DOX by DDPC clusters are believed to be electrostatic and van der Waals interactions.[3][4] This self-assembly mechanism offers a potential advantage over traditional liposome preparation methods, which can be more complex. The resulting DDPC-based nanoparticles are theorized to provide a favorable drug-loading conformation and may offer controlled release of the encapsulated drug.[3][4] However, it is crucial to emphasize that this application is currently largely based on computational modeling, and extensive experimental validation is required to translate these findings into practical drug delivery systems.
Quantitative Data
Experimental quantitative data for drug delivery systems based on 1,2-didecanoyl-pc are not extensively available in the public domain. The following table summarizes the available data, primarily from studies on its use as a permeation enhancer.
| Parameter | Drug/System | Value | Reference |
| Bioavailability | Human Growth Hormone (intranasal, in rabbits) | ~20% | [1] |
| Absorption into Nasal Mucosa | DDPC (1 minute post-application, in rabbits) | 4.4 - 7.5% of applied dose | [2] |
| Intact DDPC in Nasal Mucosa | DDPC (1 minute post-application, in rabbits) | 1.1 - 1.4% of applied dose | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of DDPC-based drug delivery systems. These protocols are based on established methods for lipid-based nanoparticle formulation and are adapted for the specific properties of DDPC.
Protocol 1: Preparation of DDPC-Based Nanoparticles for Drug Encapsulation (Thin-Film Hydration Method)
Objective: To prepare unilamellar DDPC vesicles encapsulating a hydrophilic drug.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)
-
Cholesterol (optional, for membrane stabilization)
-
Hydrophilic drug (e.g., doxorubicin hydrochloride, carboxyfluorescein)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DDPC and cholesterol (if used, e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature slightly above the phase transition temperature of DDPC (if known) or at room temperature.
-
Continue evaporation for at least 1 hour after a thin, uniform lipid film is formed to ensure complete removal of residual solvents.
-
-
Hydration:
-
Add the hydration buffer (PBS containing the dissolved hydrophilic drug) to the lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at a temperature above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller and more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more defined size distribution, subject the suspension to extrusion. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against fresh PBS.
-
Protocol 2: Characterization of DDPC-Based Nanoparticles
Objective: To determine the physicochemical properties of the prepared DDPC nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension in filtered PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
B. Encapsulation Efficiency and Drug Loading:
-
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Disrupt the purified nanoparticle suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug in the disrupted suspension using a pre-established calibration curve.
-
Quantify the amount of free drug in the supernatant after separating the nanoparticles (e.g., by ultracentrifugation or size exclusion chromatography).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Visualizations
Signaling Pathways and Cellular Uptake
The specific signaling pathways modulated by DDPC-based drug delivery systems are not well-documented. However, a generalized pathway for the cellular uptake of lipid-based nanoparticles can be visualized. The primary mechanism of cellular entry for nanoparticles is endocytosis.
Caption: Generalized pathway of DDPC nanoparticle cellular uptake.
Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of DDPC-based drug delivery systems.
References
- 1. Epithelial transport and bioavailability of intranasally administered human growth hormone formulated with the absorption enhancers didecanoyl-L-alpha-phosphatidylcholine and alpha-cyclodextrin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of the absorption enhancer didecanoylphosphatidylcholine in rabbit nasal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways | PLOS One [journals.plos.org]
- 4. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,2-Didecanoyl-PC as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of lipids is paramount in various fields, including lipidomics, drug discovery, and clinical diagnostics. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone for lipid analysis due to its high sensitivity and specificity. However, variabilities inherent in sample preparation and MS analysis can introduce significant errors. The use of an internal standard (IS) is a critical practice to normalize these variations and ensure data reliability. 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a synthetic phosphatidylcholine with two C10:0 fatty acyl chains, is an excellent choice as an internal standard for the quantification of various phospholipid species. Its chemical properties ensure it behaves similarly to endogenous phosphatidylcholines during extraction and ionization, while its unique mass allows for its unambiguous detection.
Physicochemical Properties of 1,2-Didecanoyl-PC (DDPC)
A thorough understanding of the physicochemical properties of DDPC is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Chemical Name | 1,2-didecanoyl-sn-glycero-3-phosphocholine | [1] |
| Synonyms | DDPC, PC(10:0/10:0) | [1] |
| CAS Number | 3436-44-0 | [1] |
| Molecular Formula | C28H56NO8P | [1] |
| Molecular Weight | 565.7 g/mol | [1] |
| Precursor m/z ([M+H]+) | 566.3816 | [1] |
| Storage | Store at -20°C as a solid or in a suitable solvent. Stock solutions are stable for up to one month at -20°C and up to six months at -80°C. | [2] |
Principle of Use as an Internal Standard
The core principle behind using an internal standard is to add a known amount of a compound, which is chemically similar to the analyte of interest but distinguishable by the mass spectrometer, to the sample at the earliest stage of the workflow.[3] This allows the IS to experience the same experimental variations as the analyte, including extraction efficiency, matrix effects, and ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification.
DDPC is particularly suitable for the quantification of phosphatidylcholines (PCs) and other phospholipids. As a saturated PC, it is not naturally present in most biological samples, a key characteristic of a good internal standard. Its two C10:0 fatty acyl chains give it a unique mass that does not overlap with common endogenous lipids.
Experimental Protocols
The following protocols provide a detailed methodology for the use of DDPC as an internal standard in a typical lipidomics workflow, from sample preparation to LC-MS/MS analysis.
I. Preparation of DDPC Internal Standard Stock Solution
-
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) powder
-
LC-MS grade methanol
-
LC-MS grade chloroform
-
Amber glass vials
-
Calibrated analytical balance
-
-
Procedure:
-
Accurately weigh a precise amount of DDPC powder (e.g., 1 mg) using an analytical balance.
-
Dissolve the DDPC powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the DDPC is completely dissolved.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
-
II. Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Bligh and Dyer method for lipid extraction.
-
Materials:
-
Plasma or serum sample
-
DDPC internal standard working solution (e.g., 10 µg/mL in methanol)
-
LC-MS grade methanol, chloroform, and water
-
Phosphate-buffered saline (PBS)
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator
-
-
Procedure:
-
Thaw the plasma or serum sample on ice.
-
In a clean glass tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the 10 µg/mL DDPC internal standard working solution to the sample.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture for 1 minute.
-
Add 0.6 mL of chloroform and vortex for 1 minute.
-
Add 0.6 mL of water and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v) for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Gradient: 40% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (Representative for DDPC):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 566.4
-
Product Ion (Q3): m/z 184.1 (phosphocholine headgroup fragment)
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 25-40 eV.
-
Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the target lipid analytes and the DDPC internal standard using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each analyte using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of DDPC)
-
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target lipid analytes and a constant concentration of DDPC. Plot the response ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics when using DDPC as an internal standard. These values are representative and should be validated for each specific assay.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85-115% |
Visualizations
Experimental Workflow for Lipid Quantification using DDPC
Caption: Workflow for quantitative lipid analysis using DDPC.
Logical Relationship of Internal Standard Normalization
Caption: Normalization of experimental variation with DDPC.
References
- 1. Didecanoylphosphatidylcholine | C28H56NO8P | CID 16219892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 1,2-Didecanoyl-PC Nanodiscs for Structural Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic alpha-helical proteins, known as Membrane Scaffold Proteins (MSPs). They provide a native-like membrane environment for integral membrane proteins, enabling their structural and functional characterization in a detergent-free system. 1,2-didecanoyl-sn-glycero-3-phosphocholine (C10:0 PC or DDPC) is a short-chain phospholipid that is particularly well-suited for the formation of small, highly homogenous nanodiscs, which are advantageous for structural studies by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. This document provides a detailed protocol for the formulation and purification of 1,2-didecanoyl-PC nanodiscs for the structural analysis of membrane proteins.
I. Key Components and Reagents
A summary of the essential components required for the assembly of 1,2-didecanoyl-PC nanodiscs is provided in Table 1. It is crucial to use high-purity reagents to ensure the formation of homogenous and stable nanodiscs.
Table 1: Reagents and Materials for Nanodisc Formulation
| Component | Description | Recommended Purity | Typical Stock Concentration |
| 1,2-didecanoyl-PC (DDPC) | Short-chain phospholipid forming the bilayer. | >99% | 50-100 mM in Chloroform |
| Membrane Scaffold Protein (MSP) | Amphipathic protein that encircles and stabilizes the lipid bilayer. MSP1D1 or MSP1E3 are common choices. | >95% | 1-5 mg/mL in storage buffer |
| Target Membrane Protein (MP) | The protein of interest to be incorporated into the nanodisc. | >95% | Varies by protein |
| Sodium Cholate | A dialyzable detergent used to solubilize the lipids and membrane protein. | >99% | 10% (w/v) in water |
| Assembly Buffer | Buffer in which the self-assembly occurs. A common choice is Tris-HCl with NaCl. | Molecular Biology Grade | 1X working solution |
| Bio-Beads SM-2 | Hydrophobic adsorbent beads used for detergent removal, which triggers nanodisc assembly. | N/A | N/A |
II. Experimental Workflow
The overall process for formulating membrane protein-containing nanodiscs involves the solubilization of lipids and the target protein, followed by the removal of detergent to initiate self-assembly with the Membrane Scaffold Protein. The resulting nanodiscs are then purified to obtain a homogenous sample for structural analysis.
Figure 1: General experimental workflow for the formulation and purification of membrane protein-loaded nanodiscs.
III. Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of 1,2-didecanoyl-PC nanodiscs. The ratios provided are starting points and may require optimization for specific membrane proteins.
Protocol 1: Preparation of Solubilized Lipids
-
Lipid Film Formation: In a glass vial, add the desired amount of 1,2-didecanoyl-PC in chloroform. Dry the lipid to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.
-
Solubilization: Resuspend the lipid film in Assembly Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) containing sodium cholate. The final concentration of sodium cholate should be sufficient to fully solubilize the lipids, typically at a lipid-to-detergent molar ratio of 1:2 to 1:3. Vortex vigorously until the solution is clear.
Protocol 2: Nanodisc Assembly
-
Mixing Components: In a microcentrifuge tube, combine the solubilized 1,2-didecanoyl-PC, the purified membrane protein (in its respective detergent), and the Membrane Scaffold Protein. The molar ratios are critical and need to be optimized. A common starting point is provided in Table 2.
-
Incubation: Gently mix the components and incubate the assembly mixture at 4°C with gentle agitation for 1-4 hours to allow the components to equilibrate.
Table 2: Recommended Molar Ratios for Nanodisc Assembly
| Component Ratio | Recommended Starting Molar Ratio | Purpose |
| MSP1D1 : 1,2-didecanoyl-PC | 1 : 40 to 1 : 65 per monomer | Determines the size and homogeneity of the nanodisc. Lower ratios lead to smaller discs. |
| MSP Dimer : Target Membrane Protein | 2 : 1 to 10 : 1 | Ensures that most nanodiscs contain either zero or one copy of the membrane protein, preventing aggregation. |
Protocol 3: Detergent Removal and Purification
-
Detergent Removal: Add activated Bio-Beads SM-2 to the assembly mixture at a ratio of approximately 0.5-1.0 g of beads per mL of assembly mixture. Incubate at 4°C with gentle rotation overnight. This step slowly removes the detergent, triggering the self-assembly of the nanodiscs.
-
Purification by Size Exclusion Chromatography (SEC):
-
Carefully remove the Bio-Beads from the solution.
-
Centrifuge the solution at high speed (e.g., >100,000 x g) for 20-30 minutes to pellet any aggregated protein.
-
Load the supernatant onto a size exclusion chromatography column (e.g., Superdex 200 Increase or equivalent) pre-equilibrated with a detergent-free buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the co-eluted MSP and target membrane protein, which represent the purified nanodiscs.
-
IV. Characterization of Formulated Nanodiscs
After purification, it is essential to characterize the nanodiscs to ensure they are suitable for structural studies.
Figure 2: Logical workflow for the characterization of purified nanodiscs.
Table 3: Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To verify the presence and purity of the MSP and target protein. | Two distinct bands corresponding to the molecular weights of the MSP and the target membrane protein. |
| Dynamic Light Scattering (DLS) | To assess the size distribution and monodispersity of the sample. | A single, narrow peak indicating a homogenous population of nanodiscs, typically with a diameter of 8-12 nm. |
| Negative Stain Electron Microscopy | To visualize the nanodiscs and assess their morphology and integrity. | Homogenous, discoidal particles with a central, stain-filled depression where the protein is located. |
V. Application in Structural Studies
Once a homogenous sample of 1,2-didecanoyl-PC nanodiscs containing the target membrane protein has been obtained, it can be used for high-resolution structural studies. The small size and stability of these nanodiscs make them particularly amenable to cryo-EM, where the particles are vitrified and imaged to determine a three-dimensional structure. The detergent-free environment helps to maintain the native conformation and activity of the embedded membrane protein, which is critical for obtaining biologically relevant structural information. These nanodiscs have been successfully used to determine the structures of various membrane proteins, including ion channels, transporters, and G protein-coupled receptors.
Application Notes and Protocols for the Experimental Use of 1,2-Didecanoyl-PC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated diacyl-phosphatidylcholine, a synthetic phospholipid that can be utilized in various in vitro cell culture applications. Its properties as a lipid bilayer component and potential precursor for signaling molecules make it a compound of interest for studying cellular processes. These application notes provide a comprehensive guide for the experimental use of DDPC in cell culture, with a focus on investigating its effects on cell viability and key signaling pathways, namely the Protein Kinase C (PKC) and mammalian Target of Rapamycin (mTOR) pathways.
While direct studies detailing the specific effects of 1,2-didecanoyl-pc on these pathways are limited, this document provides detailed protocols adapted from established methodologies for similar lipids and signaling pathway analysis.
Data Presentation
The following tables are templates for researchers to systematically record and present quantitative data from their experiments with 1,2-didecanoyl-pc.
Table 1: Dose-Response Effect of 1,2-Didecanoyl-PC on Cell Viability
| Cell Line | DDPC Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 24 | 100 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 0 (Vehicle Control) | 48 | 100 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Table 2: Time-Course Effect of 1,2-Didecanoyl-PC on Cell Viability
| Cell Line | DDPC Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 50 (Example) | 0 | 100 | ||
| 50 (Example) | 6 | |||
| 50 (Example) | 12 | |||
| 50 (Example) | 24 | |||
| 50 (Example) | 48 | |||
| 50 (Example) | 72 |
Table 3: Quantitative Analysis of PKC and mTOR Pathway Activation
| Target Protein | Treatment | Fold Change (vs. Vehicle Control) | Standard Deviation | P-value |
| p-PKC (pan) | Vehicle Control | 1.0 | ||
| DDPC (Specify Conc.) | ||||
| p-Akt (Ser473) | Vehicle Control | 1.0 | ||
| DDPC (Specify Conc.) | ||||
| p-mTOR (Ser2448) | Vehicle Control | 1.0 | ||
| DDPC (Specify Conc.) | ||||
| p-p70S6K (Thr389) | Vehicle Control | 1.0 | ||
| DDPC (Specify Conc.) | ||||
| p-4E-BP1 (Thr37/46) | Vehicle Control | 1.0 | ||
| DDPC (Specify Conc.) |
Experimental Protocols
Protocol 1: Preparation of 1,2-Didecanoyl-PC Liposomes for Cell Culture
Objective: To prepare a sterile stock solution of 1,2-didecanoyl-pc liposomes for treating cells in culture.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) powder
-
Chloroform
-
Methanol
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Methodology:
-
Lipid Film Hydration: a. Weigh the desired amount of DDPC powder and dissolve it in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a sterile round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (for DDPC, this is relatively low, so room temperature or slightly elevated, e.g., 30-40°C, is sufficient) to form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the solvent, continue evaporation for at least 30 minutes after the film appears dry.
-
Hydration: a. Add the desired volume of sterile PBS (or serum-free cell culture medium) to the flask containing the lipid film. The volume will determine the final concentration of the liposome suspension. b. Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Sonication (for Small Unilamellar Vesicles - SUVs): a. For a more uniform and smaller vesicle size, sonicate the MLV suspension. b. Bath sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear. c. Probe sonication: Alternatively, use a probe sonicator. Sonicate in short bursts on ice to prevent overheating and degradation of the lipid.
-
Sterilization and Storage: a. Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. b. Store the sterile liposome stock solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 1,2-didecanoyl-pc on a chosen cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
1,2-Didecanoyl-PC liposome stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the DDPC liposome stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of vehicle used to prepare the liposomes). b. Carefully remove the medium from the wells and add 100 µL of the prepared DDPC dilutions or vehicle control. c. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 3: Western Blot Analysis of PKC and mTOR Pathway Activation
Objective: To qualitatively and quantitatively assess the activation of key proteins in the PKC and mTOR signaling pathways following treatment with 1,2-didecanoyl-pc.
Materials:
-
Cultured cells of interest
-
6-well plates
-
1,2-Didecanoyl-PC liposome stock solution (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the desired concentration of DDPC (and controls) for the chosen duration. c. After treatment, wash the cells twice with ice-cold PBS. d. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. e. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. f. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant (protein extract).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations for all samples. c. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Add ECL substrate to the membrane and incubate for the recommended time. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Application Notes and Protocols for Labeling 1,2-Didecanoyl-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated phospholipid containing two 10-carbon acyl chains. Its intermediate chain length imparts unique biophysical properties, making it a valuable component in model membranes, liposomal drug delivery systems, and studies of lipid-protein interactions. The ability to accurately label DDPC is crucial for tracking its distribution, metabolism, and interactions within biological systems.
These application notes provide detailed protocols for four common techniques to label DDPC: fluorescent labeling, radiolabeling, biotinylation, and click chemistry. Each section includes an overview of the technique, a step-by-step protocol tailored for DDPC-containing liposomes, and a summary of expected quantitative outcomes based on available data for similar phospholipids.
Section 1: Fluorescent Labeling of 1,2-Didecanoyl-PC
Fluorescent labeling is a widely used technique for visualizing and tracking lipids in real-time. This is typically achieved by incorporating a small percentage of a lipid analog covalently attached to a fluorescent dye into a lipid mixture containing DDPC. The choice of fluorescent probe depends on the specific application, considering factors like photostability, quantum yield, and spectral properties.
A common method for fluorescently labeling pre-formed liposomes is the use of lipophilic carbocyanine dyes, such as DiI or DiD.[1][2] These dyes readily insert into the lipid bilayer of existing vesicles.[1][2]
Protocol: Fluorescent Labeling of DDPC-containing Liposomes with DiD
This protocol describes the preparation of fluorescently labeled liposomes by incorporating the lipophilic dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate (DiD) into liposomes composed of DDPC.[3]
Materials
| Reagent | Supplier | Catalog # |
| 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) | Avanti Polar Lipids | 850335 |
| Cholesterol | Sigma-Aldrich | C8667 |
| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate (DiD) | Thermo Fisher Scientific | D7757 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Workflow
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of DDPC in chloroform.
-
Prepare a 10 mg/mL stock solution of cholesterol in chloroform.
-
Prepare a 1 mg/mL stock solution of DiD in methanol.
-
-
Lipid Film Formation:
-
In a round-bottom flask, combine the DDPC and cholesterol stock solutions at the desired molar ratio (e.g., 2:1 DDPC:cholesterol).
-
Add the DiD stock solution to achieve a final dye concentration of 0.5-1.0 mol% of the total lipid.
-
Mix thoroughly by vortexing.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of DDPC (~ -1°C) to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Hydration and Extrusion:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This will form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove unincorporated dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled liposomes.
-
Quantitative Data
| Parameter | Value | Notes |
| Labeling Efficiency | >95% | Refers to the incorporation of the lipophilic dye into the lipid bilayer.[3] |
| Molar Ratio (Lipid:Dye) | 100:0.5 to 100:1 | Higher dye concentrations can lead to self-quenching. |
| Stability | Stable for weeks at 4°C | Stability is dependent on the specific lipid composition and storage conditions. The stability of fluorescent labels can be impacted by factors like hydrolysis of the lipid anchor.[4] |
Section 2: Radiolabeling of 1,2-Didecanoyl-PC
Radiolabeling offers high sensitivity for quantitative studies, such as biodistribution and pharmacokinetic analyses. Phospholipids can be radiolabeled with various isotopes, including ³H, ¹⁴C, and ¹²⁵I. Iodine-125 is a gamma-emitter that is readily detectable and has a convenient half-life (59.4 days) for many experimental timelines.
One common method for radioiodination involves the use of a photoactivatable reagent, [¹²⁵I]TID (3-(trifluoromethyl)-3-(m-[¹²⁵I]iodophenyl)diazirine), which non-selectively inserts into the hydrophobic core of the lipid bilayer upon photolysis.[5]
Protocol: Radiolabeling of DDPC-containing Liposomes with [¹²⁵I]TID
This protocol details the radiolabeling of DDPC-containing liposomes using the photoactivatable probe [¹²⁵I]TID.[5]
Materials
| Reagent | Supplier | Catalog # |
| 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) | Avanti Polar Lipids | 850335 |
| Cholesterol | Sigma-Aldrich | C8667 |
| [¹²⁵I]TID | PerkinElmer | NEX265050UC |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Workflow
Procedure
-
Prepare Unlabeled Liposomes: Prepare DDPC-containing liposomes (e.g., DDPC:cholesterol 2:1) as described in the fluorescent labeling protocol (Section 1, steps 2 and 3), omitting the fluorescent dye.
-
Incubation with [¹²⁵I]TID:
-
In a quartz cuvette, add the prepared liposome suspension.
-
Add [¹²⁵I]TID to the liposome suspension (typically in the nanomolar range).
-
Incubate the mixture in the dark for 10-15 minutes at room temperature to allow the probe to partition into the lipid bilayer.
-
-
Photolysis:
-
Place the cuvette on ice.
-
Irradiate the sample with a high-intensity UV lamp (e.g., 365 nm) for a specified time (e.g., 15 minutes) to activate the diazirine group and induce covalent labeling of the lipid acyl chains.
-
-
Purification:
-
Remove unreacted [¹²⁵I]TID and byproducts by size-exclusion chromatography (e.g., Sephadex G-50) or dialysis against PBS.
-
Measure the radioactivity of the liposome-containing fractions using a gamma counter.
-
Quantitative Data
| Parameter | Value | Notes |
| Radiochemical Yield | 72% - 94% | This range is reported for the radiolabeling of other organic molecules with ¹²⁵I and can be considered a target for optimization.[6][7] A decay-corrected yield of 17.8 ± 3.7% was reported for a fluorine-18 labeled phospholipid.[8][9] |
| Radiochemical Purity | >99% (after purification) | Achievable with proper chromatographic purification.[6][7] |
| Specific Activity | High (GBq/µmol) | Dependent on the initial amount of radionuclide and the concentration of liposomes. A molar activity of 85.1 ± 3.45 GBq/µmol was achieved for a fluorine-18 labeled phospholipid.[8][9] |
Section 3: Biotinylation of 1,2-Didecanoyl-PC
Biotinylation is a powerful technique for attaching biotin to molecules, which can then be detected or purified using avidin or streptavidin conjugates. For phospholipids, biotin is typically conjugated to the headgroup of a phosphatidylethanolamine (PE) derivative, which is then incorporated into a DDPC-containing lipid mixture.
Protocol: Preparation of Biotinylated DDPC Liposomes
This protocol describes the incorporation of a biotinylated phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (Biotin-DPPE), into DDPC liposomes.
Materials
| Reagent | Supplier | Catalog # |
| 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) | Avanti Polar Lipids | 850335 |
| Cholesterol | Sigma-Aldrich | C8667 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (Biotin-DPPE) | Avanti Polar Lipids | 870277 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Workflow
Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of DDPC and cholesterol in chloroform as described in Section 1.
-
Prepare a 1 mg/mL stock solution of Biotin-DPPE in a chloroform:methanol (9:1 v/v) mixture.
-
-
Lipid Film Formation:
-
In a round-bottom flask, combine the DDPC, cholesterol, and Biotin-DPPE stock solutions to achieve the desired molar ratio (e.g., 1-5 mol% Biotin-DPPE).
-
Form a thin lipid film by removing the organic solvents via rotary evaporation.
-
Dry the film under high vacuum for at least 2 hours.
-
-
Liposome Hydration and Extrusion:
-
Hydrate the lipid film with PBS (pH 7.4) and form LUVs by extrusion as described in Section 1.
-
-
Characterization of Biotinylation:
-
The presence and accessibility of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with avidin or streptavidin. The displacement of HABA from the avidin-biotin binding sites by the biotinylated liposomes results in a decrease in absorbance at 500 nm.[10]
-
Quantitative Data
| Parameter | Value | Notes |
| Incorporation Efficiency | High (>90%) | Biotinylated phospholipids with acyl chains compatible with the bulk lipid generally incorporate with high efficiency. |
| Binding Capacity | Dependent on mol% of Biotin-DPPE | The number of available biotin binding sites can be controlled by the initial concentration of the biotinylated lipid. |
| Stability | Good | Biotinylated liposomes are generally stable, but the stability of the overall liposome structure depends on the lipid composition and storage conditions. |
Section 4: Click Chemistry Labeling of 1,2-Didecanoyl-PC
Click chemistry provides a highly specific and efficient method for labeling biomolecules.[11] For phospholipids, this typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A phospholipid analog containing either an azide or an alkyne functional group is first synthesized or incorporated into the lipid mixture. This is then "clicked" to a reporter molecule (e.g., a fluorophore or biotin) containing the complementary functional group.
Protocol: Two-Step Click Chemistry Labeling of DDPC Liposomes
This protocol describes a two-step approach where DDPC is first co-liposomized with an alkyne-modified phospholipid, followed by a click reaction with an azide-functionalized fluorescent dye.
Materials
| Reagent | Supplier | Catalog # |
| 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) | Avanti Polar Lipids | 850335 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(propargyl) | Avanti Polar Lipids | Custom Synthesis |
| Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) | Thermo Fisher Scientific | A10266 |
| Copper(II) sulfate (CuSO₄) | Sigma-Aldrich | C1297 |
| Sodium ascorbate | Sigma-Aldrich | A7631 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Chloroform | Sigma-Aldrich | C2432 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
Experimental Workflow
Procedure
-
Preparation of Alkyne-containing Liposomes:
-
Prepare liposomes containing DDPC and the alkyne-modified phospholipid (e.g., 95:5 molar ratio) using the lipid film hydration and extrusion method described in Section 1.
-
-
Click Reaction:
-
Prepare fresh stock solutions for the click reaction components:
-
Azide-fluorophore (10 mM in DMSO)
-
CuSO₄ (50 mM in water)
-
Sodium ascorbate (250 mM in water)
-
TBTA (50 mM in DMSO)
-
-
In a microcentrifuge tube, combine the following in order, vortexing after each addition:
-
Alkyne-liposome suspension
-
Azide-fluorophore solution (to a final concentration of 100-200 µM)
-
Premixed CuSO₄:TBTA (1:1 molar ratio) to a final copper concentration of 1 mM
-
Sodium ascorbate to a final concentration of 5 mM
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reactants and byproducts by size-exclusion chromatography or dialysis against PBS.
-
Confirm successful labeling by measuring the fluorescence of the liposome fraction.
-
Quantitative Data
| Parameter | Value | Notes |
| Reaction Efficiency | Quantitative | Click chemistry reactions are known for their high efficiency and specificity.[11] |
| Stability of Linkage | Very High | The resulting triazole linkage is extremely stable under physiological conditions.[12] |
| Versatility | High | A wide variety of azide- or alkyne-modified reporter molecules can be used. |
Conclusion
The choice of labeling technique for 1,2-didecanoyl-PC depends on the specific research question. Fluorescent labeling is ideal for qualitative and semi-quantitative imaging studies. Radiolabeling provides the highest sensitivity for quantitative biodistribution and metabolic studies. Biotinylation offers a versatile method for affinity-based detection, purification, and targeted delivery applications. Click chemistry provides a highly efficient and specific method for attaching a wide range of reporter molecules. The protocols provided herein offer a starting point for the successful labeling of DDPC for a variety of research and development applications. It is important to note that optimization of reaction conditions may be necessary for specific experimental setups.
References
- 1. Programmed self-assembly of artificial cells| PACE REPORT | John McCaskill [biomip.org]
- 2. Post-formation fluorescent labelling of liposomal membranes. In vivo detection, localisation and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radiolabeling of the lipids of chinese hamster ovary cells with the probe [3-(trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodination and radiolabeling of alpha-allocryptopine with iodine-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Didecanoyl-PC (DDPC) Liposome Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with 1,2-didecanoyl-pc (DDPC) liposomes?
A1: Liposomes formulated with 1,2-didecanoyl-pc (DDPC) are susceptible to several stability issues, primarily due to the short length of its acyl chains (C10:0). These challenges include:
-
Hydrolysis: The ester bonds in the phospholipid can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. This process can be accelerated by non-neutral pH and elevated temperatures. The accumulation of lysolipids can destabilize the bilayer, increasing its permeability and leading to drug leakage.
-
Oxidation: Although DDPC is a saturated phospholipid and thus less prone to oxidation than unsaturated counterparts, oxidative damage can still occur, particularly under harsh experimental conditions.
-
Aggregation and Fusion: Due to their fluid nature, especially at room temperature and above, DDPC liposomes have a tendency to aggregate (clump together) or fuse into larger vesicles. This can be influenced by factors such as high lipid concentration, ionic strength of the buffer, and storage temperature.
-
Drug Leakage: The relatively high fluidity and permeability of DDPC bilayers can result in the premature leakage of encapsulated hydrophilic drugs. This is a significant consideration for controlled release applications.
Q2: How does the phase transition temperature (Tm) of DDPC affect liposome stability?
A2: The phase transition temperature (Tm) of a phospholipid is the temperature at which it transitions from a rigid gel phase to a more fluid liquid-crystalline phase. For 1,2-didecanoyl-pc, the Tm is very low, well below typical room temperature (estimated to be around -1°C to 2°C). This means that at standard experimental and physiological temperatures (e.g., 25°C and 37°C), DDPC liposomes exist in a highly fluid state. This high fluidity contributes to increased membrane permeability and a higher propensity for aggregation and fusion compared to liposomes made from lipids with higher Tm values like DPPC or DSPC.
Q3: Can the inclusion of cholesterol improve the stability of DDPC liposomes?
A3: Yes, incorporating cholesterol into DDPC liposome formulations can significantly enhance their stability. Cholesterol acts as a "fluidity buffer" in lipid bilayers. At temperatures above the lipid's Tm (which is almost always the case for DDPC), cholesterol decreases membrane fluidity and permeability. This can lead to:
-
Reduced Drug Leakage: By tightening the packing of the phospholipid acyl chains, cholesterol can decrease the passive diffusion of encapsulated molecules across the bilayer.
-
Increased Bilayer Stability: The presence of cholesterol can increase the mechanical strength and stability of the liposome membrane.
-
Inhibition of Aggregation: By modulating the surface properties of the liposomes, cholesterol can help to prevent vesicle aggregation. A common starting point for optimization is a lipid-to-cholesterol molar ratio of 2:1.
Q4: What are the recommended storage conditions for DDPC liposomes?
A4: To minimize degradation and maintain the integrity of DDPC liposomes, it is recommended to store them at 2-8°C. Storage at low temperatures helps to slow down hydrolytic degradation and can reduce the kinetic energy of the vesicles, thereby decreasing the rate of aggregation and fusion. For long-term storage, freezing the liposome suspension after adding a cryoprotectant (like sucrose or trehalose) may be an option, but this requires careful optimization to prevent damage during the freeze-thaw cycle.
Troubleshooting Guides
Issue 1: Liposome Aggregation or Increased Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipid Concentration | Prepare liposomes at a lower lipid concentration (e.g., 5-10 mg/mL). | Reduced frequency of vesicle collisions, leading to less aggregation. |
| Inappropriate Buffer Conditions | Ensure the buffer pH is near neutral (pH 6.5-7.5) and the ionic strength is not excessively high. For neutral liposomes, consider adding a small percentage of a charged lipid (e.g., 5-10 mol% of DPPG for a negative charge) to induce electrostatic repulsion between vesicles. | Increased electrostatic repulsion between liposomes, preventing them from aggregating. |
| Storage Temperature | Store liposomes at a controlled temperature of 2-8°C. Avoid temperature fluctuations. | Slower particle motion and reduced likelihood of aggregation over time. |
| Insufficient Homogenization | If using extrusion, ensure a sufficient number of passes (typically 11-21) through the polycarbonate membrane to achieve a uniform size distribution. If using sonication, optimize the sonication time and power to avoid overheating, which can promote fusion. | A more monodisperse population of liposomes with a lower PDI. |
Issue 2: Premature Leakage of Encapsulated Drug
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Membrane Fluidity | Incorporate cholesterol into the liposome formulation at varying molar ratios (e.g., 4:1, 2:1, 1:1 lipid to cholesterol) to identify the optimal concentration for reducing permeability. | Decreased membrane fluidity and permeability, leading to improved drug retention. |
| Hydrolytic Degradation | Prepare and store liposomes in a buffer with a pH between 6.5 and 7.5.[1] Store at 2-8°C to slow down the rate of hydrolysis. | Reduced formation of lysolipids that can destabilize the bilayer and cause leakage. |
| Osmotic Mismatch | Ensure that the osmolarity of the external buffer is the same as the internal buffer used for hydration. | Prevention of osmotic stress on the liposome membrane that could induce leakage. |
| Incompatible Drug-Lipid Interaction | For lipophilic drugs, ensure they are properly intercalated within the bilayer. For hydrophilic drugs, consider the potential for interactions with the lipid headgroups that might destabilize the membrane. | Improved encapsulation stability and reduced leakage. |
Experimental Protocols
Protocol 1: Preparation of DDPC Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing multilamellar vesicles (MLVs) which can then be downsized to produce unilamellar vesicles (LUVs).
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas source
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of DDPC and cholesterol (if used) in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved and the solution is clear.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C). Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To remove any residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm. For DDPC, hydration can be performed at room temperature.
-
Vesicle Formation: Agitate the flask by hand-shaking or vortexing to suspend the lipid film, which will form a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
Sizing (Optional): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.
Protocol 2: Characterization of Liposome Size and Stability
1. Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):
-
Purpose: To determine the mean hydrodynamic diameter and the size distribution of the liposome population.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's instructions.
-
Analyze the data to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Stability Assessment by Monitoring Size Over Time:
-
Purpose: To evaluate the physical stability of the liposomes by tracking changes in size and PDI, which can indicate aggregation or fusion.
-
Procedure:
-
Store the liposome suspension at the desired temperature (e.g., 4°C or 25°C).
-
At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a small aliquot of the sample.
-
Measure the size and PDI of the aliquot using DLS as described above.
-
Plot the mean diameter and PDI as a function of time to assess the stability. A significant increase in size or PDI over time suggests instability.
-
3. Drug Leakage Assay:
-
Purpose: To quantify the amount of encapsulated drug that has leaked out of the liposomes over time.
-
Procedure (for a fluorescently labeled marker like carboxyfluorescein):
-
Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM carboxyfluorescein).
-
Remove the unencapsulated dye by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Incubate the purified liposomes at the desired temperature.
-
At various time points, measure the fluorescence intensity of an aliquot of the liposome suspension (F_t). The leakage of the dye out of the liposomes will result in dequenching and an increase in fluorescence.
-
To determine the fluorescence corresponding to 100% leakage (F_max), add a detergent (e.g., Triton X-100) to another aliquot to completely disrupt the liposomes.
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence intensity.
-
Visualizations
Caption: Experimental workflow for DDPC liposome preparation and characterization.
Caption: Troubleshooting logic for DDPC liposome aggregation.
References
how to prevent hydrolysis of 1,2-didecanoyl-pc in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC) in solution, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-didecanoyl-PC and what are its common applications?
A1: 1,2-Didecanoyl-PC is a synthetic, saturated diacylphospholipid. Due to its defined chemical structure and amphipathic nature, it is frequently used in research and pharmaceutical development for applications such as:
-
Formation of liposomes and other lipid-based drug delivery systems.
-
Studies of lipid bilayer properties and protein-lipid interactions.
-
As a component in cell culture media.
Q2: Why is 1,2-didecanoyl-PC susceptible to hydrolysis?
A2: 1,2-Didecanoyl-PC contains two ester bonds linking the decanoyl fatty acid chains to the glycerol backbone. These ester bonds are susceptible to cleavage by both chemical (acid or base-catalyzed) and enzymatic (by phospholipases) hydrolysis, which results in the formation of lysophosphatidylcholine and free fatty acids.
Q3: What are the primary factors that promote the hydrolysis of 1,2-didecanoyl-PC in solution?
A3: The main factors that accelerate the hydrolysis of 1,2-didecanoyl-PC are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Enzymes: The presence of phospholipases, which can be introduced through biological samples or microbial contamination, will enzymatically degrade the phospholipid.
-
Buffer Composition: Some buffer species can actively participate in and catalyze hydrolysis.
Q4: How can I detect if my 1,2-didecanoyl-PC solution has undergone hydrolysis?
A4: Hydrolysis can be detected by monitoring the appearance of degradation products, primarily lysophosphatidylcholine and decanoic acid. Common analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the intact phospholipid from its hydrolysis products.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of both the parent lipid and its degradation products.[3][4][5]
-
Thin-Layer Chromatography (TLC): A simpler method for qualitatively assessing the presence of hydrolysis products.
Troubleshooting Guide: Preventing Hydrolysis of 1,2-Didecanoyl-PC
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or changes in formulation properties. | Hydrolysis of 1,2-didecanoyl-PC leading to the formation of lysolipids and free fatty acids. | 1. Control pH: Maintain the pH of the solution between 6.0 and 7.0, with an optimal pH of approximately 6.5 to minimize hydrolysis.[1][6] 2. Manage Temperature: Prepare and store solutions at low temperatures (2-8°C for short-term use, ≤ -20°C for long-term storage). Avoid repeated freeze-thaw cycles. 3. Buffer Selection: Use buffers with minimal catalytic activity, such as phosphate or HEPES buffers, at the lowest effective concentration.[7] 4. Aseptic Technique: Use sterile buffers and handle solutions under aseptic conditions to prevent microbial contamination and the introduction of phospholipases. 5. Enzyme Inhibitors: If working with biological samples that may contain phospholipases, consider adding a broad-spectrum phospholipase inhibitor. |
| Precipitation or phase separation in the solution. | Formation of insoluble hydrolysis products (e.g., free fatty acids at certain pH values). | 1. Confirm Hydrolysis: Use an analytical method (HPLC, LC-MS/MS) to confirm the presence of degradation products. 2. Optimize pH and Temperature: Adjust the pH to the optimal range (6.0-7.0) and store at a lower temperature to prevent further degradation. 3. Re-formulation: If significant hydrolysis has occurred, it is best to prepare a fresh solution under optimized conditions. |
| Inconsistent experimental results. | Variable levels of 1,2-didecanoyl-PC hydrolysis between experimental runs. | 1. Standardize Protocols: Ensure consistent pH, temperature, buffer composition, and handling procedures for all experiments. 2. Quality Control: Routinely test the integrity of your 1,2-didecanoyl-PC stock solutions to ensure they have not degraded over time. 3. Fresh Solutions: Prepare fresh solutions of 1,2-didecanoyl-PC for critical experiments. |
Quantitative Data Summary
The following table provides data on factors influencing the stability of saturated phosphatidylcholines, which can be used as a guide for 1,2-didecanoyl-PC.
| Parameter | Condition | Effect on Hydrolysis Rate | Source |
| pH | pH 4.0 | Increased hydrolysis rate | [6] |
| pH 6.5 | Minimal hydrolysis rate | [1][6] | |
| pH 8.0 and above | Increased hydrolysis rate | [6] | |
| Temperature | 4°C | Very low hydrolysis rate | [6] |
| 25°C (Room Temp) | Moderate hydrolysis rate | [6] | |
| 40°C | Significantly increased hydrolysis rate | [1] | |
| 70°C | Very high hydrolysis rate | [1][6] | |
| Buffer Type | Acetate, Tris | Can exhibit general acid-base catalysis, increasing hydrolysis. | [1][7] |
| Phosphate, HEPES | Generally have lower catalytic activity. | [7] | |
| Storage (in solvent) | -20°C | Stable for up to 1 month. | |
| -80°C | Stable for up to 6 months. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of 1,2-Didecanoyl-PC
Objective: To prepare an aqueous dispersion of 1,2-didecanoyl-PC with minimal risk of hydrolysis.
Materials:
-
1,2-didecanoyl-PC powder
-
Sterile, pyrogen-free water for injection or equivalent high-purity water
-
Sterile buffer solution (e.g., 10 mM sodium phosphate, pH 6.5)
-
Glass vials
-
Bath sonicator or probe sonicator
-
0.22 µm sterile filter
Procedure:
-
Weighing: Accurately weigh the desired amount of 1,2-didecanoyl-PC powder in a sterile vial under aseptic conditions.
-
Hydration: Add the sterile, pre-warmed (to just above the phase transition temperature of 1,2-didecanoyl-PC) buffer solution to the vial.
-
Dispersion: Vortex the mixture vigorously for 5-10 minutes to form a milky suspension.
-
Sonication: For a more uniform dispersion, sonicate the suspension in a bath sonicator until the solution becomes translucent. If using a probe sonicator, use short bursts on ice to avoid excessive heating.
-
Sterilization (Optional): If required, sterile filter the liposome suspension through a 0.22 µm filter. Note that this is only suitable for small unilamellar vesicles.
-
Storage: Store the final solution at 2-8°C for short-term use (less than 24 hours) or at -20°C or -80°C for longer-term storage.
Protocol 2: Monitoring Hydrolysis of 1,2-Didecanoyl-PC by HPLC
Objective: To quantify the extent of 1,2-didecanoyl-PC hydrolysis in a solution.
Materials:
-
1,2-didecanoyl-PC solution sample
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
-
Standards for 1,2-didecanoyl-PC and lyso-PC
Procedure:
-
Sample Preparation: Dilute the 1,2-didecanoyl-PC solution sample to a suitable concentration with the mobile phase.
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method to separate the intact 1,2-didecanoyl-PC from its hydrolysis product, lyso-PC. A typical gradient might start with a lower percentage of mobile phase B and ramp up to a high percentage to elute the more hydrophobic species.
-
Monitor the elution profile at an appropriate wavelength (e.g., 205 nm for UV) or using an ELSD.
-
-
Quantification:
-
Identify the peaks corresponding to 1,2-didecanoyl-PC and lyso-PC by comparing their retention times with those of the standards.
-
Integrate the peak areas of both compounds.
-
Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = (Area_lyso-PC / (Area_1,2-didecanoyl-PC + Area_lyso-PC)) * 100
-
Visualizations
Caption: Factors leading to the hydrolysis of 1,2-didecanoyl-PC.
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Comprehensive LC-MS/MS method combined with tandem hybrid hydrolysis for multiple exposure assessment of multiclass environmental pollutants [agris.fao.org]
- 4. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Encapsulation Efficiency of 1,2-Didecanoyl-PC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of DDPC liposomes in a question-and-answer format.
Question 1: Why is my encapsulation efficiency consistently low?
Low encapsulation efficiency is a frequent challenge and can stem from several factors related to the properties of the encapsulated drug and the liposome formulation.
-
For Hydrophilic Drugs: Encapsulation of water-soluble drugs is often low because it is a passive process relying on the volume of the aqueous core of the liposomes. The concentration of the drug in the hydration buffer directly impacts the initial amount available for encapsulation.
-
For Hydrophobic Drugs: While lipophilic drugs tend to have higher encapsulation efficiencies as they can be incorporated into the lipid bilayer, issues can still arise. Incomplete solubilization of the drug with the lipids in the organic solvent during the initial stages of preparation can lead to low encapsulation.
-
Lipid Film Formation: An uneven or thick lipid film will not hydrate properly, leading to the formation of fewer, larger vesicles with less entrapped volume.
-
Hydration Temperature: The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of the lipid to ensure the bilayer is in a fluid state, which facilitates vesicle formation and drug encapsulation.
-
Sizing Method: Aggressive sizing methods like probe sonication can disrupt the liposome vesicles, causing the leakage of the encapsulated drug. Gentler methods like extrusion are often preferred.
Question 2: I'm observing significant batch-to-batch variability in my encapsulation efficiency. What could be the cause?
Inconsistent experimental conditions are the primary source of batch-to-batch variability. To ensure reproducibility, it is crucial to maintain consistency in:
-
Lipid Film Uniformity: Ensure the lipid film is consistently thin and evenly distributed in each preparation.
-
Hydration Conditions: The volume, temperature, and mixing speed during hydration should be kept constant.
-
Sizing Parameters: For sonication, the duration, power, and temperature should be precisely controlled. For extrusion, the number of passes and the temperature must be consistent.
-
Buffer Conditions: The pH and ionic strength of the hydration buffer should be the same for all batches as this can affect liposome stability and surface charge.
Question 3: My liposomes are much larger than the expected size, and the Polydispersity Index (PDI) is high. How can I resolve this?
A large particle size and high PDI indicate a heterogeneous population of liposomes, which can negatively impact encapsulation and subsequent applications.
-
Insufficient Homogenization: This is the most common reason.
-
Extrusion: Increase the number of passes through the extruder membrane (e.g., >15 passes) to achieve a narrower size distribution. Ensure the extruder is assembled correctly and the membrane is not torn.
-
Sonication: Optimize the sonication time and power. Inconsistent energy application can result in a mixture of large and small vesicles.
-
-
Aggregation: Liposomes may be aggregating after their formation. This can be due to suboptimal buffer conditions (pH, ionic strength) or improper storage. A low absolute zeta potential (e.g., between -10 mV and +10 mV) suggests insufficient electrostatic repulsion between vesicles, making them prone to aggregation.
-
Lipid Composition: High concentrations of certain lipids or the inclusion of charged lipids can sometimes lead to the formation of larger structures.
Question 4: How does the addition of cholesterol affect my DDPC liposome formulation?
Cholesterol is a critical component that modulates membrane fluidity, enhances stability, and reduces permeability.[1]
-
Impact on Stability: Cholesterol increases the stability of the liposomal membrane. A phospholipid to cholesterol molar ratio of 2:1 is often considered optimal for achieving a stable formulation.[2]
-
Impact on Encapsulation Efficiency: The effect of cholesterol on encapsulation efficiency depends on the properties of the drug being encapsulated.
-
For hydrophobic drugs , high concentrations of cholesterol can sometimes lead to lower encapsulation as it competes for space within the lipid bilayer.[1]
-
For hydrophilic drugs , the increased stability of the membrane can help to better retain the encapsulated drug.
-
Frequently Asked Questions (FAQs)
What is the typical encapsulation efficiency I can expect for DDPC liposomes?
The encapsulation efficiency of liposomes is highly dependent on the physicochemical properties of the drug being encapsulated and the preparation method used. For hydrophilic drugs passively loaded, the efficiency can be in the low single digits (e.g., 1-5%). For lipophilic drugs, the efficiency can be significantly higher, often exceeding 50%.
Which preparation method is best for maximizing the encapsulation efficiency of DDPC liposomes?
The choice of method depends on the drug properties:
-
Thin-Film Hydration followed by Extrusion: This is a robust and widely used method that offers good control over liposome size and can yield reasonable encapsulation efficiencies, particularly for lipophilic drugs.[3][4][5]
-
Remote (or Active) Loading: For ionizable drugs, active loading techniques that use a transmembrane pH or ion gradient can achieve significantly higher encapsulation efficiencies compared to passive loading methods.
How can I determine the encapsulation efficiency of my DDPC liposomes?
To determine the encapsulation efficiency, you first need to separate the unencapsulated drug from the liposomes. Common separation techniques include:
-
Size Exclusion Chromatography (SEC)
-
Dialysis
-
Centrifugation
After separation, the amount of encapsulated drug is quantified. The liposomes are typically disrupted using a solvent (e.g., methanol) or a detergent (e.g., Triton X-100). The drug concentration is then measured using an appropriate analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
The encapsulation efficiency (EE%) is calculated as:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
Quantitative Data Summary
The following table summarizes the influence of various factors on the encapsulation efficiency of liposomes. While specific data for DDPC is limited, the trends observed with similar phospholipids like DSPC and DPPC are generally applicable.
| Factor | Variation | Effect on Encapsulation Efficiency (EE%) | Reference Compound(s) | Citation(s) |
| Cholesterol Content | Increasing cholesterol from 0% to 30-40% | Can increase or decrease EE% depending on the encapsulated drug's properties. Often improves membrane stability. | DSPC, DPPC | [1][2] |
| Drug-to-Lipid Ratio | Increasing the ratio | Can lead to a decrease in EE% if the drug saturates the liposome's capacity. | DSPC | [1] |
| Lipid Concentration | Increasing lipid concentration | Generally leads to an increase in EE%. | DPPC | [6] |
| Preparation Method | Passive vs. Active Loading | Active loading methods (for ionizable drugs) result in significantly higher EE% than passive methods. | General | [1] |
Experimental Protocols
Detailed Methodology for Thin-Film Hydration and Extrusion of DDPC Liposomes
This protocol describes the preparation of unilamellar DDPC liposomes with a target size of approximately 100 nm.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes
Procedure:
-
Lipid Dissolution: a. Weigh the desired amounts of DDPC and cholesterol (e.g., for a 2:1 molar ratio). b. Dissolve the lipids in a suitable volume of chloroform in a round-bottom flask. c. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.
-
Thin-Film Formation: a. Attach the round-bottom flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent but below the phase transition temperature of DDPC. c. Start the rotation of the flask and gradually apply a vacuum to evaporate the solvent. d. A thin, uniform lipid film will form on the inner surface of the flask. e. Continue to keep the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature of DDPC. b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. c. Agitate the flask by hand or on a vortex mixer until the entire lipid film is hydrated and has formed a milky suspension of multilamellar vesicles (MLVs). d. Allow the suspension to hydrate for about 1 hour at a temperature above the Tc of DDPC.
-
Extrusion (Size Reduction): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer. c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. d. Place an empty syringe in the opposing port. e. Manually push the MLV suspension through the membrane from one syringe to the other. f. Repeat this extrusion process for an odd number of passes (e.g., 11-21 passes) to ensure a uniform size distribution. g. The resulting suspension should be a translucent solution of large unilamellar vesicles (LUVs).
Visualizations
Caption: Experimental workflow for preparing DDPC liposomes.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to maintain 1,2-didecanoyl-pc integrity
Welcome to the technical support center for 1,2-didecanoyl-pc (DDPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and application of 1,2-didecanoyl-pc to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,2-didecanoyl-pc powder?
A1: To maintain the long-term integrity of 1,2-didecanoyl-pc in its powdered form, it is recommended to store it at -20°C.[1][2][3] Under these conditions, the product should remain stable for at least two to three years.[4]
Q2: How should I store solutions of 1,2-didecanoyl-pc?
A2: The stability of 1,2-didecanoyl-pc in solution is dependent on the storage temperature and solvent. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the most suitable solvents for dissolving 1,2-didecanoyl-pc?
A3: 1,2-Didecanoyl-pc is soluble in a variety of organic solvents. The choice of solvent will depend on the specific requirements of your experiment. Commonly used solvents and their approximate solubilities are summarized in the table below.
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
For aqueous applications, a solution in ethanol can be prepared first, and then further diluted with an aqueous buffer such as PBS (pH 7.2). The solubility in a 1:1 mixture of ethanol and PBS is approximately 0.5 mg/mL.
Q4: What are the primary degradation pathways for 1,2-didecanoyl-pc?
A4: As a saturated phospholipid, 1,2-didecanoyl-pc is relatively stable against oxidation. The primary degradation pathway of concern is hydrolysis of the ester linkages. This process is influenced by factors such as pH and temperature. Hydrolysis results in the formation of lysophosphatidylcholine and free fatty acids (decanoyl acid). The rate of hydrolysis is minimized at a pH of approximately 6.5.
Q5: How does 1,2-didecanoyl-pc affect membrane fluidity?
A5: The incorporation of 1,2-didecanoyl-pc into a lipid bilayer will generally increase membrane fluidity. This is due to its shorter acyl chains (10:0) compared to many naturally occurring phospholipids (e.g., those with 16 or 18 carbon chains). The shorter chains reduce the van der Waals interactions between adjacent lipid molecules, leading to a less ordered and more fluid membrane. This property can be utilized to modulate the physical properties of model membranes or liposomal formulations.
Troubleshooting Guides
Issue 1: Aggregation of Liposomes During Preparation or Storage
-
Possible Cause: The concentration of 1,2-didecanoyl-pc may be too high, or the ionic strength of the buffer may be promoting aggregation. Short-chain phospholipids can sometimes lead to the formation of unstable vesicles.
-
Troubleshooting Steps:
-
Optimize Lipid Concentration: Try reducing the total lipid concentration during liposome formation.
-
Adjust Ionic Strength: If using a high salt buffer, consider reducing the salt concentration or using a buffer with lower ionic strength.
-
Incorporate a Charged Lipid: The inclusion of a small percentage (e.g., 5-10 mol%) of a charged lipid such as 1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DDPG) can increase electrostatic repulsion between vesicles and prevent aggregation.
-
Incorporate PEGylated Lipids: Adding a small fraction of a PEGylated lipid (e.g., DSPE-PEG2000) can provide a steric barrier that prevents vesicle fusion.
-
Issue 2: Low Encapsulation Efficiency of Hydrophilic Drugs
-
Possible Cause: The small size of vesicles formed with short-chain lipids may result in a limited internal aqueous volume for encapsulating hydrophilic molecules.
-
Troubleshooting Steps:
-
Optimize Hydration Conditions: Ensure that the lipid film is hydrated at a temperature above the phase transition temperature (Tc) of 1,2-didecanoyl-pc.
-
Use a Dehydration-Rehydration Method: This method can often improve the encapsulation of water-soluble compounds.
-
Employ a pH Gradient: For ionizable hydrophilic drugs, creating a pH gradient across the liposome membrane can significantly enhance encapsulation efficiency through an active loading mechanism.
-
Issue 3: Inconsistent Results in Cell-Based Assays
-
Possible Cause: The stability of the 1,2-didecanoyl-pc formulation in the cell culture medium may be poor, leading to the release of the lipid or encapsulated contents. Alternatively, the lipid itself may be exerting unexpected biological effects.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Characterize the size and integrity of your liposomes or micelles in the cell culture medium over the time course of your experiment.
-
Include Vehicle Controls: Always include a control group treated with empty vesicles (containing no active compound) to assess the effect of the lipid formulation itself on the cells.
-
Optimize Lipid Concentration: Titrate the concentration of 1,2-didecanoyl-pc used in your assay to find a range that is effective without causing cytotoxicity.
-
Experimental Protocols
Protocol 1: Preparation of 1,2-Didecanoyl-PC Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve 1,2-didecanoyl-pc and any other lipids (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice. The temperature of the hydration buffer should be above the phase transition temperature of 1,2-didecanoyl-pc.
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid's Tc.
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs).
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Protocol 2: Cellular Uptake Study of Fluorescently Labeled 1,2-Didecanoyl-PC Vesicles
-
Preparation of Labeled Vesicles:
-
Prepare liposomes as described in Protocol 1, including a fluorescent lipid probe (e.g., DiI or DiD) in the initial lipid mixture.
-
Remove any unencapsulated dye by size exclusion chromatography or dialysis.
-
-
Cell Culture:
-
Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere and grow to the desired confluency.
-
-
Incubation:
-
Treat the cells with the fluorescently labeled 1,2-didecanoyl-pc vesicles at the desired concentration and for the desired time period. Include appropriate controls (e.g., untreated cells, cells treated with empty vesicles).
-
-
Analysis:
-
Wash the cells thoroughly with PBS to remove any non-internalized vesicles.
-
Analyze cellular uptake using a suitable method:
-
Fluorescence Microscopy: Visualize the internalization of the fluorescent vesicles.
-
Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
-
Visualizations
Caption: Recommended storage workflow for 1,2-didecanoyl-pc.
Caption: Primary hydrolytic degradation pathway of 1,2-didecanoyl-pc.
Caption: Hypothetical role of phosphatidylcholine in PKC signaling.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Thermodynamic model for micelle formation by phosphatidylcholines containing short-chain fatty acids. Correlations with physical-chemical data and the effects of concentration on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,2-Didecanoyl-PC
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for 1,2-didecanoyl-PC in aqueous solutions?
A1: The primary degradation mechanism for 1,2-didecanoyl-PC, like other phosphatidylcholines, is hydrolysis of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone.[1][2] This process is influenced by factors such as pH, temperature, and buffer composition.[1]
Q2: How does pH affect the stability of 1,2-didecanoyl-PC?
A2: The rate of hydrolysis of phosphatidylcholines is significantly dependent on pH. The minimum rate of hydrolysis is observed at a pH of approximately 6.5.[1][2] Both acidic and alkaline conditions accelerate the degradation process.
Q3: What are the main degradation products of 1,2-didecanoyl-PC hydrolysis?
A3: The hydrolysis of 1,2-didecanoyl-PC results in the formation of lyso-phosphatidylcholine (lyso-PC) and free fatty acids (decanoyl acid).[2][3] Specifically, hydrolysis at the sn-1 or sn-2 position initially yields 2-acyl or 1-acyl lyso-phosphatidylcholine, respectively. Due to acyl migration, the more stable 1-acyl lyso-phosphatidylcholine is the predominant lyso-PC isomer formed.[1]
Q4: How long can I store 1,2-didecanoyl-PC in an aqueous solution?
A4: Storing lipids in aqueous solutions is generally not recommended for long periods. For liposomes stored in a buffer at pH 7.4 and approximately 4°C, noticeable degradation, indicated by the leakage of encapsulated contents, may begin after 5-7 days. The shelf life is dependent on several factors including temperature, pH, and the presence of buffers.
Q5: Can the buffer system used affect the stability of 1,2-didecanoyl-PC?
A5: Yes, the buffer system can influence the rate of hydrolysis through general acid-base catalysis.[1] For example, acetate and Tris ions have been observed to catalyze the hydrolysis of phosphatidylcholine.[1] It is advisable to use the minimum effective buffer concentration to maximize the shelf life of liposomal formulations.[2]
Troubleshooting Guide
Issue 1: I am observing unexpected changes in the size and polydispersity of my 1,2-didecanoyl-PC liposomes over a short period.
-
Possible Cause: This could be due to the hydrolysis of 1,2-didecanoyl-PC, leading to the formation of lyso-PC. Lyso-PC has detergent-like properties that can destabilize the lipid bilayer, causing changes in liposome structure, aggregation, or fusion.[2]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your liposome suspension. Deviations from the optimal pH of around 6.5 can accelerate hydrolysis.[1][2]
-
Storage Conditions: Ensure that the liposomes are stored at a low temperature (e.g., 2-8°C) and for a limited time. Avoid freeze-thaw cycles, which can also lead to aggregation.[4]
-
Buffer Concentration: If using a buffer, consider if a lower concentration could be used without compromising the buffering capacity.
-
Issue 2: My drug-loaded liposomes are showing premature leakage of the encapsulated drug.
-
Possible Cause: The formation of lyso-PC from the hydrolysis of 1,2-didecanoyl-PC can increase the permeability of the liposomal membrane, leading to the leakage of encapsulated contents.[2]
-
Troubleshooting Steps:
-
pH Optimization: Formulate and store your liposomes in a buffer with a pH close to 6.5 to minimize the rate of hydrolysis.[1]
-
Temperature Control: Maintain low temperatures during storage and handling to reduce the rate of hydrolysis.
-
Lipid Purity: Ensure the initial purity of your 1,2-didecanoyl-PC, as the presence of impurities could affect membrane integrity.
-
Issue 3: I am seeing a decrease in the concentration of 1,2-didecanoyl-PC in my formulation over time, as determined by chromatography.
-
Possible Cause: This is a direct indication of the degradation of the lipid, most likely through hydrolysis.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use a suitable analytical method, such as HPLC or LC-MS, to detect and quantify the presence of lyso-PC and free fatty acids. This will confirm that hydrolysis is the degradation pathway.
-
Review Formulation and Storage: Re-evaluate the pH, temperature, and buffer conditions of your formulation to identify and mitigate factors that are accelerating hydrolysis.
-
Quantitative Data on pH-Dependent Stability
| pH | Relative Rate of Hydrolysis (Approximate) | Stability |
| 3.0 | High | Low |
| 4.0 | Moderate-High | Low-Moderate |
| 5.0 | Moderate | Moderate |
| 6.5 | Minimum | High |
| 7.4 | Low-Moderate | Moderate-High |
| 8.0 | Moderate | Moderate |
| 9.0 | High | Low |
This table is illustrative and based on the general finding that the minimum hydrolysis rate for phosphatidylcholine occurs at approximately pH 6.5.[1][2]
Experimental Protocols
Protocol: Assessment of 1,2-Didecanoyl-PC Stability as a Function of pH
Objective: To determine the rate of hydrolysis of 1,2-didecanoyl-PC at different pH values.
Materials:
-
1,2-didecanoyl-PC
-
Buffer solutions at various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
High-purity water
-
Organic solvent for lipid dissolution (e.g., chloroform/methanol mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C18 HPLC column
-
Incubator or water bath
Methodology:
-
Preparation of Liposomes:
-
Dissolve 1,2-didecanoyl-PC in an appropriate organic solvent.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.
-
Hydrate the lipid film with the desired buffer solution at a specific pH to form a multilamellar vesicle (MLV) suspension.
-
To create small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded.
-
-
Incubation:
-
Aliquot the liposome suspension into sealed vials.
-
Incubate the vials at a constant temperature (e.g., 40°C or 70°C to accelerate degradation for analytical purposes).[1]
-
At predetermined time points, remove a vial for analysis.
-
-
Sample Analysis:
-
Disrupt the liposomes by adding an appropriate solvent (e.g., methanol).
-
Analyze the sample using HPLC to separate and quantify the remaining 1,2-didecanoyl-PC and the formation of its hydrolysis products (lyso-PC).
-
The mobile phase composition will need to be optimized for the separation of these lipids.
-
-
Data Analysis:
-
Plot the concentration of 1,2-didecanoyl-PC as a function of time for each pH value.
-
Determine the apparent first-order rate constant (k) for the degradation at each pH by fitting the data to the equation: ln([PC]t/[PC]0) = -kt.
-
Plot the rate constants as a function of pH to visualize the pH-stability profile.
-
Visualizations
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG [cjph.com.cn]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Didecanoyl-PC
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) following its chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic 1,2-didecanoyl-PC?
A1: The two primary and most effective methods for the purification of DDPC after synthesis are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities I should expect in my crude DDPC sample?
A2: Impurities largely depend on the synthetic route. For a common method like Steglich esterification using decanoic acid and sn-glycero-3-phosphocholine (GPC), you can expect:
-
Unreacted starting materials: GPC and decanoic acid.
-
Coupling reagents and their byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.[1][2]
-
Catalysts: Such as 4-dimethylaminopyridine (DMAP).[1]
-
Side-products: Including lysophospholipids (mono-acylated GPC) and potentially small amounts of the isomeric product, 1,3-didecanoyl-sn-glycero-2-phosphocholine.
Q3: What level of purity can I expect to achieve with these methods?
A3: Both silica gel chromatography and sequential recrystallization can yield high-purity DDPC. For instance, a purity of 96% has been reported for the similar phospholipid DMPC using recrystallization.[1][2] Commercially available DDPC typically has a purity of ≥98%.[3][4] With careful optimization of the chosen method, achieving a purity level of >98% is feasible.
Q4: Is one purification method superior to the other?
A4: Neither method is universally superior; the best choice depends on your specific needs.
-
Silica Gel Chromatography is excellent for separating compounds with different polarities and can provide very high purity in a single step. It is particularly useful for small-scale purifications and when impurities have polarities very different from the product.
-
Recrystallization is often more economical and scalable than chromatography, making it suitable for larger quantities of product.[1][2] It is effective at removing byproducts that have different solubilities from DDPC in the chosen solvent system.[1][2]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of DDPC from Impurities | 1. Incorrect Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Cracked or Channeled Silica Bed: Improper packing can lead to uneven solvent flow. | 1. Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A common starting point for phospholipids is a chloroform/methanol/water mixture. Adjust the ratios to achieve a retention factor (Rf) for DDPC of ~0.2-0.3. 2. Reduce the Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. 3. Repack the Column: Ensure the silica is packed as a uniform slurry to avoid air pockets and cracks.[5] |
| DDPC is not Eluting from the Column | 1. Solvent Polarity is Too Low: The eluent is not polar enough to move the highly polar DDPC down the column. 2. Strong Interaction with Silica: The phosphocholine headgroup can interact strongly with the acidic silica gel. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system (gradient elution).[5][6] 2. Use a Modifier: Add a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent to deactivate the silica and reduce tailing.[6] |
| Low Recovery of DDPC | 1. Irreversible Adsorption: The product is sticking permanently to the silica gel. 2. Sample Applied in an Inappropriate Solvent: If the sample is loaded in a solvent that is too strong (too polar), it can lead to band broadening and poor separation. | 1. Deactivate Silica: Use a modifier in your eluent as described above. 2. Use Dry Loading: Dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.[5] This often leads to sharper bands and better resolution. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is Not Supersaturated: Too much solvent was used to dissolve the crude product. 2. Cooling Too Rapidly: "Shock-cooling" can inhibit crystal nucleation.[7] 3. Highly Soluble Impurities: Impurities may be inhibiting crystallization. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, then add a drop or two of solvent to re-clarify before cooling. 2. Ensure Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance before moving it to an ice bath.[7][8] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure DDPC. |
| Product Precipitates as an Oil or Amorphous Solid | 1. Cooling Too Quickly: The rate of cooling did not allow for the formation of an ordered crystal lattice.[8] 2. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization of DDPC. | 1. Re-heat and Cool Slowly: Re-dissolve the product by heating and allow it to cool at a much slower rate. Insulating the flask can help. 2. Try a Multi-Solvent System: Dissolve the DDPC in a minimal amount of a "good" hot solvent (e.g., chloroform or ethanol) and then slowly add a "poor" solvent (e.g., acetone or ethyl acetate) until the solution becomes turbid. Heat to clarify and then cool slowly.[7] |
| Purity Does Not Improve Significantly | 1. Impurities Co-crystallize with DDPC: The impurities have similar solubility properties to the product in the chosen solvent. 2. Incomplete Removal of Mother Liquor: Impurities remain trapped in the filtered crystals. | 1. Try a Different Solvent: Experiment with different solvents or solvent pairs for recrystallization. A sequential recrystallization from different solvents (e.g., first from ethyl acetate, then from acetone) can be very effective.[1][2] 2. Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. |
Data Presentation
The following table summarizes expected outcomes for the purification of a DDPC analogue, DMPC, which can serve as a benchmark for your experiments.
| Purification Method | Key Parameters | Typical Results | Reference |
| Sequential Recrystallization | Starting Material: Crude DMPC from Steglich esterification | Final Purity: 96% (by HPLC-ELSD) | [1][2] |
| Solvents Used | Ethyl Acetate followed by Acetone | [1][2] | |
| Impurities Removed | Dicyclohexylurea (DCU), unreacted fatty acids | [1][2] | |
| Silica Gel Chromatography | Stationary Phase | Silica Gel | [9] |
| Typical Eluent | Chloroform-Methanol-Water mixtures | ||
| Expected Purity | >98% | [3][4] | |
| Percent Recovery | 70-95% (highly dependent on optimization) | [7] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom with glass wool or cotton and add a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top to protect the silica surface.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude DDPC (e.g., 1g) in a suitable solvent like dichloromethane.
-
Add 2-3 times the weight of silica gel (2-3g) to the solution.[5]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Chloroform:Methanol) and carefully add it to the column without disturbing the top layer.
-
Use positive pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the solvent polarity (e.g., to 90:10, then 85:15 Chloroform:Methanol) to elute the DDPC.
-
Combine the fractions containing pure DDPC, as identified by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified DDPC.
-
Protocol 2: Purification by Sequential Recrystallization
This protocol is adapted from a method used for DMPC, a close analogue of DDPC.[1][2]
-
Initial Purification from Ethyl Acetate:
-
Dissolve the crude DDPC in a minimal amount of hot chloroform or ethanol.
-
Add a larger volume of ethyl acetate (e.g., 15-20 times the weight of the crude product).
-
Stir the mixture at an elevated temperature (e.g., 50°C) for approximately one hour.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C for at least 30 minutes to precipitate the DDPC.
-
Collect the precipitate by centrifugation or vacuum filtration. This step is effective at removing urea byproducts if DCC was used in the synthesis.[1][2]
-
Repeat this washing/precipitation step as necessary.
-
-
Final Purification from Acetone:
-
Disperse the precipitate from the previous step in a minimal amount of warm chloroform (e.g., to a concentration of ~150 mg/mL).
-
Filter the solution if necessary to remove any insoluble material.
-
Add acetone to the filtrate and agitate the mixture at a reduced temperature (e.g., -6°C) for one hour.
-
The pure DDPC should precipitate out of the solution.
-
-
Final Product Collection:
-
Collect the purified DDPC crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the final product under vacuum.
-
Visualizations
Caption: General workflow for the purification of 1,2-didecanoyl-PC (DDPC).
Caption: Logic diagram for troubleshooting common DDPC purification issues.
References
- 1. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 2. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2-Didecanoyl-sn-glycero-3-phosphocholine - High Purity (98%) at Best Price, Supplier in Mumbai [nacchemical.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. LabXchange [labxchange.org]
- 8. youtube.com [youtube.com]
- 9. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: 1,2-Didecanoyl-PC (DDPC) in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-didecanoyl-pc (DDPC) in cell-based assays. The information provided is intended to help address potential issues with cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of toxicity (e.g., rounding up, detachment, decreased viability) after treatment with 1,2-didecanoyl-pc. What is the likely cause?
A1: Cytotoxicity associated with 1,2-didecanoyl-pc (DDPC) can arise from several factors. As a saturated phospholipid with relatively short acyl chains, high concentrations of DDPC can lead to membrane destabilization, altered membrane fluidity, and induction of cellular stress pathways. Similar short-chain phospholipids have been shown to induce apoptosis, potentially through mitochondrial damage.[1] It is also possible that impurities in the DDPC preparation or the solvent used for dissolution are contributing to the toxic effects.
Q2: What is the recommended concentration range for using 1,2-didecanoyl-pc in cell culture?
A2: The optimal concentration of DDPC is highly dependent on the cell type and the specific assay being performed. There is limited publicly available data on the specific IC50 values for DDPC across various cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific experimental setup. A starting point for such an experiment could be a range from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., up to 100 µM), depending on the anticipated biological activity.
Q3: How can I determine the appropriate concentration of 1,2-didecanoyl-pc for my experiments to avoid cytotoxicity?
A3: A cytotoxicity assay is essential to determine the sub-toxic concentration range of DDPC for your cell line. Commonly used assays include:
-
MTT or XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
It is recommended to treat your cells with a range of DDPC concentrations for the intended duration of your experiment and then perform one of these assays to determine the highest concentration that does not significantly impact cell viability.
Q4: I am observing unexpected changes in my signaling pathway of interest after treating cells with 1,2-didecanoyl-pc. Could the lipid itself be affecting cellular signaling?
A4: Yes, it is possible. Exogenous phospholipids can be incorporated into cellular membranes, altering their biophysical properties and potentially impacting the function of membrane-associated proteins, including receptors and signaling complexes. Furthermore, the metabolism of DDPC could generate bioactive lipid species that modulate various signaling pathways. For instance, alterations in phospholipid composition can influence pathways regulated by protein kinase C (PKC) or lead to the activation of stress-related kinases.
Q5: What is the best way to prepare and deliver 1,2-didecanoyl-pc to my cell cultures to minimize cytotoxicity?
A5: Proper preparation and delivery are critical. DDPC is typically soluble in organic solvents like ethanol. Prepare a concentrated stock solution in an appropriate solvent. For cell-based assays, it is crucial to minimize the final concentration of the organic solvent in the culture medium, as the solvent itself can be toxic to cells. A common practice is to ensure the final solvent concentration is below 0.1-0.5%. When adding the DDPC solution to the culture medium, ensure thorough mixing to promote uniform distribution and prevent the formation of localized high concentrations that could be cytotoxic.
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for 1,2-didecanoyl-pc, the following table provides a template for researchers to populate with their own experimental data. This structured approach will aid in determining the optimal working concentration for different cell lines and assays.
| Cell Line | Assay Type | DDPC Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to vehicle control) | Observations |
| e.g., HeLa | MTT | 1 | 24 | 100% | No morphological changes |
| 10 | 24 | 95% | Slight rounding of some cells | ||
| 50 | 24 | 70% | Significant cell rounding and detachment | ||
| 100 | 24 | 40% | Widespread cell death | ||
| e.g., HEK293 | LDH Release | 1 | 48 | ||
| 10 | 48 | ||||
| 50 | 48 | ||||
| 100 | 48 |
Experimental Protocols
Protocol 1: Preparation of 1,2-Didecanoyl-PC Stock Solution
Materials:
-
1,2-didecanoyl-pc (powder)
-
Ethanol (200 proof, sterile)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of DDPC powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the DDPC is completely dissolved.
-
Store the stock solution at -20°C. Before use, warm the solution to room temperature and vortex briefly.
Protocol 2: Determination of Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
1,2-didecanoyl-pc stock solution
-
Vehicle control (e.g., ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DDPC stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of ethanol as the highest DDPC concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DDPC or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Workflow for determining the cytotoxicity of 1,2-didecanoyl-pc.
Caption: Potential signaling pathways affected by exogenous 1,2-didecanoyl-pc.
Caption: A logical troubleshooting guide for addressing DDPC-induced cytotoxicity.
References
Validation & Comparative
A Comparative Guide to 1,2-Didecanoyl-PC and Other Phosphatidylcholines for Researchers and Drug Development Professionals
An objective analysis of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) in comparison to other widely used phosphatidylcholines, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). This guide provides a data-driven overview of their respective physicochemical properties and performance characteristics in drug delivery systems.
In the realm of lipid-based drug delivery, the choice of phospholipid is a critical determinant of the final formulation's stability, efficacy, and in vivo performance. Phosphatidylcholines (PCs), a major class of phospholipids, are frequently employed in the creation of liposomes and lipid nanoparticles due to their biocompatibility and amphipathic nature. The acyl chain composition of these molecules significantly influences the physical properties of the resulting lipid bilayer. This guide focuses on 1,2-didecanoyl-pc (DDPC), a synthetic phosphatidylcholine with two C10:0 acyl chains, and compares its key attributes with those of other commonly used PCs: DPPC (C16:0), DOPC (C18:1), and DSPC (C18:0).
Quantitative Comparison of Physicochemical Properties
The performance of a phosphatidylcholine in a drug delivery system is intrinsically linked to its molecular structure, particularly the length and saturation of its acyl chains. These structural differences manifest in varying physical properties, which are summarized in the table below.
| Property | 1,2-didecanoyl-pc (DDPC) | 1,2-dipalmitoyl-pc (DPPC) | 1,2-dioleoyl-pc (DOPC) | 1,2-distearoyl-pc (DSPC) |
| Synonyms | Didecanoyl Lecithin, 10:0 PC | Dipalmitoyl Lecithin, 16:0 PC | Dioleoyl Lecithin, 18:1 PC | Distearoyl Lecithin, 18:0 PC |
| Molecular Formula | C₂₈H₅₆NO₈P[1][2] | C₄₀H₈₀NO₈P | C₄₄H₈₄NO₈P | C₄₄H₈₈NO₈P |
| Molecular Weight ( g/mol ) | 565.72[1][3] | 734.04 | 786.11 | 790.16 |
| Acyl Chain Composition | 2x C10:0 (Decanoyl) | 2x C16:0 (Palmitoyl) | 2x C18:1 (Oleoyl) | 2x C18:0 (Stearoyl) |
| Phase Transition Temp. (Tm) | ~ -6 °C[4] | ~ 41 °C | ~ -17 °C | ~ 55 °C |
| Membrane State at 37°C | Liquid Crystalline (Fluid) | Gel Phase (approaching Tm) | Liquid Crystalline (Fluid) | Gel Phase (Ordered, Rigid) |
Performance in Drug Delivery Applications: A Comparative Analysis
The distinct physicochemical properties of these phosphatidylcholines translate into significant differences in their performance within liposomal drug delivery systems.
Membrane Fluidity and Stability
The phase transition temperature (Tm) is a critical parameter that dictates the physical state of the lipid bilayer at a given temperature.
-
DDPC and DOPC , with their low Tm values of approximately -6°C and -17°C respectively, exist in a fluid, liquid-crystalline state at physiological temperature (37°C).[4] This fluidity can be advantageous for certain applications, such as facilitating membrane fusion or enhancing the activity of membrane-associated proteins. However, it can also lead to increased drug leakage from the liposome.
-
DPPC and DSPC , with higher Tm values of ~41°C and ~55°C respectively, form more rigid and ordered gel-phase bilayers at 37°C. This rigidity generally results in greater liposome stability and better retention of the encapsulated drug. The longer C18 acyl chains of DSPC lead to stronger van der Waals interactions compared to the C16 chains of DPPC, resulting in a higher Tm and a more stable membrane.
Encapsulation Efficiency
The ability of a liposome to effectively entrap a therapeutic agent is a key measure of its utility. This property is influenced by both the lipid composition and the physicochemical properties of the drug being encapsulated.
While direct comparative studies of drug encapsulation in liposomes formulated with all four of these specific phosphatidylcholines are limited, general principles can be applied. For the hydrophilic drug doxorubicin, encapsulation efficiencies are often high in liposomes formulated with both saturated (like DPPC and DSPC) and unsaturated (like DOPC) phospholipids, with reported efficiencies frequently exceeding 90%. The rigidity of the bilayer in the gel phase, as seen with DPPC and DSPC, can contribute to better retention of the encapsulated drug. Conversely, the more fluid nature of DDPC and DOPC membranes may lead to lower encapsulation efficiencies or faster drug leakage for certain molecules.
Experimental Protocols
To provide a framework for the objective comparison of these phosphatidylcholines, detailed methodologies for key characterization experiments are outlined below.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature at which a lipid bilayer transitions from the gel phase to the liquid-crystalline phase.
Methodology:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) by the thin-film hydration method. Dissolve the desired phosphatidylcholine (DDPC, DPPC, DOPC, or DSPC) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum for at least 2 hours. Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing above the expected Tm of the lipid.
-
Sample Preparation for DSC: Transfer a precise amount of the liposome suspension (typically 10-20 µL) into a hermetic aluminum DSC pan. Seal the pan to prevent solvent evaporation. Prepare a reference pan containing the same volume of the buffer used for hydration.
-
DSC Analysis: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature well below the expected Tm. Heat the sample at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the expected Tm. Record the differential heat flow as a function of temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
Determination of Liposome Encapsulation Efficiency
Objective: To quantify the amount of drug successfully encapsulated within the liposomes.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer.
-
-
Quantification of Drug:
-
Total Drug (Dt): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid Chromatography - HPLC).
-
Free Drug (Df): Quantify the concentration of the drug in the fraction collected after the separation step (e.g., the supernatant after centrifugation or the eluate from SEC).
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Dt - Df) / Dt] x 100
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict relevant biological pathways and experimental workflows.
Phosphatidylcholine Signaling Pathways
Phosphatidylcholines are not merely structural components of cell membranes; they are also key players in cellular signaling. They serve as precursors for important second messengers that regulate a variety of cellular processes.
Caption: Hydrolysis of phosphatidylcholine by phospholipases generates second messengers.
Experimental Workflow for Comparative Analysis of Phosphatidylcholines
A systematic approach is essential for the objective comparison of different phosphatidylcholines in a drug delivery context. The following workflow outlines the key steps in such a comparative study.
Caption: Workflow for comparing the properties of different phosphatidylcholine liposomes.
References
A Researcher's Guide to the Validation of 1,2-Didecanoyl-PC as a Lipid Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. Internal standards (IS) are fundamental to achieving precise lipid quantification by correcting for variability during sample preparation, extraction, and instrument analysis.[1][2] 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), also known as PC(10:0/10:0), is a synthetic, short-chain phospholipid commonly used as an internal standard because it is not typically found in endogenous biological systems.[3][4]
This guide provides an objective comparison of DDPC with other classes of lipid standards, supported by key performance metrics and detailed experimental protocols.
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical step in designing a quantitative lipidomics experiment.[5] The most common types of internal standards are structurally unique lipids not present in the sample (like odd-chain lipids such as DDPC) and stable isotope-labeled lipids, which are often considered the "gold standard".[5][6][7] The ideal internal standard should be added to the sample at a known concentration before lipid extraction to account for variations throughout the entire workflow.[1][6]
The performance of these standards can be evaluated across several key analytical parameters. While stable isotope-labeled standards offer the highest accuracy by closely mimicking the analyte's behavior, odd-chain lipids like DDPC provide a robust and cost-effective alternative for reliable quantification.[2][7]
Data Presentation: Performance Metrics of Lipid Internal Standards
The following table summarizes the comparative performance of odd-chain phosphatidylcholines, such as DDPC, and stable isotope-labeled PC standards.
| Performance Metric | Odd-Chain PC Standard (e.g., 1,2-Didecanoyl-PC) | Stable Isotope-Labeled PC Standard (e.g., PC(16:0/18:1)-d9) | Rationale & Key Considerations |
| Purity | Typically high (≥95-99%) from commercial suppliers.[3][8] | High purity is essential; isotopic enrichment should also be high (>98%). | Purity ensures that the known amount of standard added is accurate. |
| Chemical Stability | Generally stable when stored properly at -20°C or -80°C.[9] | Similar stability to the endogenous counterpart. | Prevents degradation during sample storage and processing, which would compromise quantification. |
| Co-elution (LC-MS) | Retention time may differ significantly from long-chain endogenous PCs. | Co-elutes very closely with the corresponding non-labeled analyte.[7] | Close co-elution is crucial for accurately correcting matrix effects that occur at a specific retention time.[10] |
| Ionization Efficiency | May differ from endogenous PCs due to differences in fatty acid chain length. | Nearly identical ionization efficiency to the endogenous analyte. | Minimizes quantification errors arising from differential ionization suppression or enhancement. |
| Linearity | Generally exhibits a good linear response over a wide dynamic range.[2] | Excellent linearity, closely matching the endogenous analyte's response. | A linear response is necessary for accurate quantification across a range of concentrations.[11] |
| Accuracy & Precision | Good; provides reliable relative quantification. Accuracy can be affected by differences in extraction recovery and matrix effects compared to endogenous lipids. | Excellent; considered the gold standard for absolute quantification.[5] | Accuracy refers to how close a measured value is to the true value; precision refers to the reproducibility of the measurement.[12][13] |
| Recovery | Extraction recovery may differ from long-chain endogenous PCs. | Extraction recovery is virtually identical to the endogenous analyte. | Ensures that sample loss during the extraction process is accurately accounted for.[13] |
| Matrix Effect | Can correct for general matrix effects, but not analyte-specific suppression/enhancement. | Effectively corrects for analyte-specific matrix effects due to co-elution.[7] | The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[14] |
| Cost-Effectiveness | More affordable and widely available. | Significantly more expensive and may not be available for all lipid species. | Budgetary constraints are a practical consideration in the experimental design. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of lipid internal standards.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Acquire High-Purity Standard : Obtain certified 1,2-didecanoyl-PC from a reputable supplier.
-
Gravimetric Preparation : Accurately weigh a precise amount (e.g., 1 mg) of the standard using an analytical balance.
-
Solubilization : Dissolve the weighed standard in a high-purity organic solvent (e.g., ethanol or a chloroform:methanol 2:1, v/v mixture) to create a concentrated stock solution (e.g., 1 mg/mL).[10]
-
Serial Dilution : Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and expected analyte concentrations (e.g., 10 µg/mL).
-
Storage : Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[9][10]
Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : In a glass tube, add a precise volume of the plasma sample (e.g., 50 µL). To this, add a known volume of the DDPC internal standard working solution.[10]
-
Solvent Addition : Add a 20-fold excess of a 2:1 (v/v) mixture of chloroform:methanol. For a 50 µL plasma sample, this would be 1 mL of the solvent mixture.[10]
-
Homogenization : Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[2]
-
Phase Separation : Add 0.2 volumes of a 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for another 1 minute.
-
Centrifugation : Centrifuge the sample at low speed (e.g., 2000 x g) for 5 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) layers.[2]
-
Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[10]
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).[10]
Protocol 3: LC-MS/MS Analysis and Quantification
-
Chromatographic Separation : Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.[10]
-
Mass Spectrometry Detection : Analyze the eluting lipids using a tandem mass spectrometer. Use electrospray ionization (ESI), typically in positive ion mode for phosphatidylcholines, to generate ions.[2]
-
Data Acquisition : Acquire data using Multiple Reaction Monitoring (MRM) for targeted quantification. Set up specific precursor-to-product ion transitions for DDPC and the endogenous PCs of interest.
-
Quantification : Construct a calibration curve using standards of a known concentration.[10] Determine the concentration of the endogenous lipids by calculating the ratio of their peak area to the peak area of the DDPC internal standard and interpolating from the calibration curve.[15]
Mandatory Visualizations
Visualizing complex workflows and biological pathways is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz.
Caption: A typical experimental workflow for a lipidomics analysis using an internal standard.[16][17]
Caption: Simplified signaling pathways involving phosphatidylcholine (PC) metabolism.[18][19]
Caption: Logical workflow demonstrating the principle of internal standard quantification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tutorial review on validation of liquid chromatography-mass spectrometry methods: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a UPLC-MS/MS method to investigate the plasma pharmacokinetics of a KCa2.2/KCa2.3 positive allosteric modulator in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]
Comparative Analysis of Short-Chain vs. Long-Chain Phosphatidylcholine in Membrane Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of appropriate model systems is a cornerstone of membrane biophysics and drug development. Phosphatidylcholines (PC), a major component of eukaryotic cell membranes, are frequently used to create artificial lipid bilayers.[1] The length of the acyl chains in these phospholipids dramatically influences the physical and biological properties of the membrane. This guide provides an objective comparison of short-chain and long-chain PCs, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal lipid for their experimental needs.
Fundamental Differences and Biophysical Properties
The defining characteristic that differentiates short-chain from long-chain PC is the length of the fatty acid tails attached to the glycerol backbone.[2] This structural difference leads to significant variations in their physicochemical properties, which are summarized below.
-
Short-Chain Phosphatidylcholines (e.g., diheptanoylphosphatidylcholine, diC7PC) possess acyl chains typically between 6 and 8 carbons long. Their larger headgroup-to-tail ratio makes them more water-soluble and gives them detergent-like properties. They readily form small, highly curved structures like micelles or small unilamellar vesicles.[3]
-
Long-Chain Phosphatidylcholines (e.g., dipalmitoylphosphatidylcholine, DPPC) have acyl chains with 16 or more carbons. These lipids are more representative of the phospholipids found in biological membranes and spontaneously form stable, planar bilayer structures.[1][4]
The disparate behaviors of short- and long-chain PCs are quantified by several key biophysical parameters. The acyl chain length directly impacts membrane fluidity, thickness, and phase transition temperature.[5][6]
| Property | Short-Chain PC (diC7PC) | Long-Chain PC (DPPC) | Significance in Research |
| Acyl Chain Composition | 2x C7:0 | 2x C16:0 | Determines the hydrophobic core thickness and lipid packing. |
| Phase Transition Temp (Tm) | -9 °C | 41 °C | Temperature at which the membrane transitions from a gel to a fluid state. Affects membrane fluidity at experimental temperatures.[7][8] |
| Membrane Thickness | ~2.5 - 3.0 nm | ~4.2 - 4.8 nm | Critical for accommodating transmembrane proteins and influencing protein function.[9] |
| Area per Lipid (Fluid Phase) | ~0.70 nm² | ~0.63 nm² | A measure of lipid packing density, which affects membrane permeability and protein mobility.[9][10] |
| Critical Micelle Conc. (CMC) | ~1.4 mM | ~0.46 nM | Concentration at which lipids self-assemble into micelles. Short-chain PCs have high CMCs, behaving like detergents, while long-chain PCs have extremely low CMCs, favoring bilayer formation.[11][12] |
Applications in Membrane Research
The distinct properties of short- and long-chain PCs lend them to different applications in the laboratory.
| Application | Short-Chain PC | Long-Chain PC | Rationale |
| Membrane Protein Solubilization | Primary Use | Not Suitable | High CMC allows for the disruption of membranes and solubilization of proteins in a detergent-like manner. |
| Bicelle Formation for NMR | Primary Use | Used as the bilayer component | Mixed with long-chain lipids to form "bicelles" (bilayered micelles), which are powerful tools for structural studies of membrane proteins by NMR.[13] |
| Model Biological Membranes | Not Suitable | Primary Use | Forms stable, planar bilayers that mimic the thickness and fluidity of cellular membranes, ideal for studying protein-lipid interactions and membrane transport.[4] |
| Liposome Drug Delivery | Not Suitable | Primary Use | Long-chain PCs form stable liposomes capable of encapsulating and delivering therapeutic agents. |
Experimental Protocols for Membrane Characterization
Accurate characterization of model membranes is crucial. Below are detailed protocols for three key experimental techniques used to measure the properties outlined in the comparison table.
3.1. Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm)
DSC measures the heat flow associated with the phase transition of a lipid dispersion as a function of temperature.[14][15] The peak of the resulting endotherm corresponds to the Tm.[16]
-
Sample Preparation:
-
Prepare a lipid film by dissolving the desired PC (e.g., DPPC) in a chloroform/methanol (2:1, v/v) solution and evaporating the solvent under a stream of nitrogen.[16]
-
Place the film under high vacuum for at least 2 hours to remove residual solvent.[16]
-
Hydrate the lipid film with the desired buffer (e.g., PBS) at a temperature well above the expected Tm (e.g., 60°C for DPPC) to form multilamellar vesicles (MLVs).[16]
-
Vortex vigorously to ensure complete hydration. The final lipid concentration should be around 1-5 mM.
-
-
DSC Measurement:
-
Degas both the lipid sample and the reference buffer before loading into the calorimeter cells.[16]
-
Load the MLV sample into the sample cell and an equal volume of buffer into the reference cell.
-
Perform several heating and cooling scans (e.g., from 10°C to 60°C for DPPC) at a constant rate (e.g., 1°C/min) to ensure reproducibility.[16]
-
-
Data Analysis:
3.2. Small-Angle X-ray Scattering (SAXS) for Membrane Thickness
SAXS is a technique that measures the scattering of X-rays by a sample to determine nanoscale structural information, such as the thickness of a lipid bilayer.[17][18]
-
Sample Preparation:
-
Prepare unilamellar vesicles (LUVs) by hydrating a lipid film followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
The lipid concentration should be sufficiently high for a good signal-to-noise ratio (typically 10-20 mg/mL).
-
-
SAXS Measurement:
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
The resulting scattering profile is fitted to a model of the electron density profile of the lipid bilayer.
-
From this model, the headgroup-to-headgroup distance (dHH), which represents the membrane thickness, can be accurately determined.
-
3.3. Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity
FRAP measures the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane, providing a direct measure of membrane fluidity.[21][22]
-
Sample Preparation:
-
Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the PC of interest.
-
Incorporate a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid probe (e.g., Texas Red-DHPE).
-
-
FRAP Measurement:
-
Using a confocal microscope, acquire a pre-bleach image of a region of the membrane.[23]
-
Use a high-intensity laser pulse to photobleach the fluorescent probes in a small, defined region of interest (ROI).[24]
-
Immediately begin acquiring a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into the area.[23]
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Fit the fluorescence recovery curve to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf). A higher diffusion coefficient indicates greater membrane fluidity.[24]
-
Visualizing Workflows and Biological Context
Experimental Workflow for Membrane Property Analysis
The following diagram illustrates the general workflow for characterizing the biophysical properties of a model membrane using the techniques described above.
Case Study: The Role of the Lipid Environment in GPCR Signaling
The function of transmembrane proteins is intimately linked to the properties of the surrounding lipid bilayer.[25][26] G-protein coupled receptors (GPCRs), which constitute a large family of drug targets, are particularly sensitive to their membrane environment.[27] The thickness, fluidity, and curvature of the membrane, largely dictated by the acyl chain length of constituent lipids, can modulate GPCR structure, activation, and signaling.[25][28]
Long-chain PCs are essential for creating model membranes that can properly host GPCRs for in vitro studies, as their thickness matches the transmembrane domain of the receptor, preventing hydrophobic mismatch and protein denaturation.
The diagram below illustrates a canonical GPCR signaling pathway, emphasizing the central role of the membrane (composed of long-chain lipids) in housing the receptor and facilitating protein-protein interactions.
Conclusion
The choice between short-chain and long-chain phosphatidylcholines is dictated by the specific research question. Short-chain PCs are indispensable tools for the solubilization and structural determination of membrane proteins, where their detergent-like properties are advantageous. Conversely, long-chain PCs are the lipids of choice for constructing biologically relevant model membranes to study membrane-dependent processes, such as protein function, lipid-protein interactions, and drug permeability. A thorough understanding of their distinct biophysical properties, as detailed in this guide, is essential for designing robust experiments and accurately interpreting their results.
References
- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylcholine: Composition, Functions, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Interaction of short-chain lecithin with long-chain phospholipids: characterization of vesicles that form spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Biophysics Research Projects | NHLBI, NIH [nhlbi.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential scanning calorimetry (DSC) [bio-protocol.org]
- 17. Small-Angle X-ray Scattering-Photon Production Laboratory [photon-production.co.jp]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. portlandpress.com [portlandpress.com]
- 20. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]
- 21. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The influence of lipids and biological membranes on the conformational equilibria of GPCRs: Insights from NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The influence of membrane lipids on GPCR signaling [oden.utexas.edu]
Comparative Guide to Antibody Cross-Reactivity with 1,2-didecanoyl-pc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of commercially available antibodies with 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a synthetic phospholipid. As direct experimental data on antibodies raised specifically against DDPC is limited, this guide focuses on antibodies targeting the phosphorylcholine (PC) headgroup, a common epitope on various biological molecules. The information presented is based on existing experimental data for anti-phosphorylcholine (anti-PC) antibodies and their known cross-reactivities with other PC-containing antigens.
Introduction to Phosphorylcholine Cross-Reactivity
Phosphorylcholine is a ubiquitous chemical moiety found on the surface of pathogens like Streptococcus pneumoniae, as well as on oxidized low-density lipoproteins (oxLDL) and apoptotic cells.[1][2] Consequently, most individuals have naturally occurring antibodies against PC.[1][2] These antibodies, particularly of the IgM and IgG isotypes, play a significant role in the innate immune response and have been studied for their protective effects in cardiovascular and inflammatory diseases.[1][3][4][5] Given that DDPC possesses an exposed PC headgroup, it is highly probable that anti-PC antibodies will exhibit cross-reactivity with this molecule.
This guide compares the likely cross-reactivity of three major isotypes of anti-PC antibodies: IgM, IgG1, and IgG2. Understanding these potential cross-reactivities is crucial for researchers using DDPC in their experimental systems, as unintended antibody binding can lead to confounding results.
Comparative Analysis of Anti-PC Antibody Isotypes
The following table summarizes the predicted cross-reactivity of different anti-PC antibody isotypes with 1,2-didecanoyl-pc, based on their known binding characteristics with other PC-containing antigens.
| Antibody Isotype | Known Primary Targets | Reported Cross-Reactivity | Predicted Cross-Reactivity with DDPC | Supporting Rationale |
| Anti-PC IgM | Phosphorylcholine on bacteria (e.g., S. pneumoniae), oxidized LDL, apoptotic cells.[2][5][6] | High, broad reactivity with various PC-containing antigens.[3][6] | High | Natural anti-PC IgM antibodies are a major component of the circulating IgM pool and are known for their broad specificity in recognizing the PC moiety on different molecular backbones.[3][5] |
| Anti-PC IgG1 | Phosphorylcholine on oxidized LDL and apoptotic cells.[1][5] | Moderate to high, associated with protective roles in inflammatory diseases.[1][3][5] | High | Studies have shown that IgG1 anti-PC antibodies effectively recognize the PC headgroup on lipid-based structures like oxLDL, suggesting a strong likelihood of binding to DDPC.[1][5][7] |
| Anti-PC IgG2 | Primarily recognizes PC on bacterial capsular polysaccharides.[3][8] | More specific, with some studies indicating a preference for PC presented in a particular context (e.g., with a carrier protein).[1][8] | Moderate | The binding of IgG2 anti-PC can be more dependent on the surrounding molecular structure of the PC epitope.[1][8] Therefore, its cross-reactivity with the relatively simple structure of DDPC might be less pronounced compared to IgM and IgG1. |
Experimental Protocols
To empirically determine the cross-reactivity of an antibody with DDPC, a direct enzyme-linked immunosorbent assay (ELISA) is recommended.
Direct ELISA Protocol for Assessing Antibody Cross-Reactivity with 1,2-didecanoyl-pc
1. Materials:
-
1,2-didecanoyl-pc (DDPC)
-
High-binding 96-well microtiter plates
-
Primary antibodies to be tested (e.g., anti-PC IgM, IgG1, IgG2)
-
Isotype-matched negative control antibodies
-
HRP-conjugated secondary antibodies specific for the primary antibody isotype (e.g., anti-human IgM-HRP, anti-human IgG1-HRP)
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6) or PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)
-
Blocking Buffer: 1% BSA in PBS
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Microplate reader
2. Procedure:
-
Antigen Coating:
-
Dissolve DDPC in an appropriate solvent (e.g., ethanol) and then dilute to the desired concentration (e.g., 10 µg/mL) in Coating Buffer.
-
Add 100 µL of the DDPC solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies and negative controls to the desired concentration in Blocking Buffer.
-
Add 100 µL of the diluted antibodies to the respective wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[9]
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
References
- 1. Frontiers | Antibodies Against Phosphorylcholine Among 60-Year-Olds: Clinical Role and Simulated Interactions [frontiersin.org]
- 2. Antibodies Against Phosphorylcholine Among 60-Year-Olds: Clinical Role and Simulated Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies against Phosphorylcholine—Implications for Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunoglobulin G1 Antibodies Against Phosphorylcholine Are Associated With Protection in Systemic Lupus Erythematosus and Atherosclerosis: Potential Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. academic.oup.com [academic.oup.com]
- 9. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
A Comparative Guide to Assessing the Purity of Synthetic 1,2-Didecanoyl-PC
For researchers, scientists, and drug development professionals utilizing synthetic phospholipids like 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), ensuring high purity is paramount for experimental reproducibility and the safety and efficacy of final formulations. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic DDPC, complete with experimental protocols and data interpretation.
Understanding Potential Impurities in Synthetic 1,2-Didecanoyl-PC
The purity of synthetic DDPC can be compromised by impurities stemming from the synthesis process, degradation, or improper storage. Common impurities include:
-
Lysophospholipids: These are formed by the hydrolysis of one of the fatty acyl chains, which can impact the physicochemical properties of lipid-based formulations.
-
Free Fatty Acids: The presence of free decanoic acid can indicate degradation of the phospholipid.
-
Stereochemical Impurities: If the synthesis is not stereospecific, the presence of the non-natural enantiomer can occur.[1]
-
Synthesis Byproducts: For instance, in syntheses employing Steglich esterification, byproducts like N-acylurea can be present if not properly removed during purification.[2][3]
-
Oxidation Products: Although less common for saturated phospholipids like DDPC compared to their unsaturated counterparts, oxidation can still occur under harsh conditions.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach employing several analytical techniques is the most effective strategy for a comprehensive purity assessment of synthetic DDPC. The table below summarizes the key methods and the type of information they provide.
| Analytical Technique | Parameter Assessed | Typical Specification | Alternative Methods |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Overall purity, presence of non-phospholipid impurities, and degradation products (e.g., lysophospholipids). | ≥98% | Thin-Layer Chromatography (TLC) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, identification of impurities and degradation products. | Conforms to expected mass | Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid analysis |
| Nuclear Magnetic Resonance (¹H NMR, ³¹P NMR) | Structural integrity, confirmation of headgroup and acyl chain structure, and enantiomeric purity (with chiral derivatizing agents). | Spectrum conforms to reference | Not applicable |
| Differential Scanning Calorimetry (DSC) | Thermotropic behavior (phase transition temperature), which is sensitive to impurities. | Sharp, well-defined phase transition | Not applicable |
Experimental Protocols for Purity Assessment
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques.
HPLC with Charged Aerosol Detection (CAD) for Overall Purity
This method is suitable for quantifying non-volatile analytes like phospholipids without the need for a chromophore.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
Procedure:
-
Sample Preparation: Dissolve a known concentration of 1,2-didecanoyl-PC in a suitable solvent such as chloroform/methanol (1:1, v/v).
-
Mobile Phase: Prepare a gradient mobile phase system. For example:
-
Mobile Phase A: 95:5 (v/v) Methanol/Water with 10 mM ammonium formate
-
Mobile Phase B: 95:5 (v/v) Chloroform/Methanol with 10 mM ammonium formate
-
-
Gradient Elution: Run a gradient from a low to a high concentration of Mobile Phase B to elute compounds with varying polarities.
-
Detection: The eluent is nebulized, and the resulting aerosol particles are charged and detected by the CAD.
-
Quantification: The peak area of the main phospholipid peak is compared to the total peak area to determine the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying the molecular weights of the main component and any impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight)
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of 1,2-didecanoyl-PC in an appropriate solvent like acetonitrile/water.
-
Chromatography: Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the main peak, which should correspond to the molecular weight of 1,2-didecanoyl-PC (566.4 m/z for [M+H]⁺). Analyze other peaks for potential impurities by comparing their m/z values to known potential contaminants.[4]
³¹P NMR for Phospholipid Profile
³¹P NMR is highly specific for phosphorus-containing compounds and can quickly identify different phospholipid classes.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Deuterated methanol (CD₃OD)
Procedure:
-
Sample Preparation: Dissolve the 1,2-didecanoyl-PC sample in a mixture of CDCl₃ and CD₃OD.
-
Acquisition: Acquire the ³¹P NMR spectrum.
-
Analysis: A single peak should be observed for the phosphocholine headgroup. The presence of other peaks may indicate phospholipid-related impurities such as lysophosphatidylcholine or other phospholipid species.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationship between the product and its potential impurities.
Caption: Workflow for the comprehensive purity assessment of synthetic 1,2-didecanoyl-PC.
Caption: Relationship between 1,2-didecanoyl-PC and its potential impurities.
Conclusion
A thorough assessment of the purity of synthetic 1,2-didecanoyl-PC is critical for its successful application in research and drug development. While suppliers often provide a certificate of analysis with a stated purity, typically ≥98%, it is advisable for researchers to have the capability to perform orthogonal analyses to confirm purity and identify any potential contaminants that could affect experimental outcomes. By employing a combination of chromatographic, spectrometric, and thermal analysis techniques, a comprehensive purity profile can be established, ensuring the quality and reliability of this important synthetic phospholipid.
References
A Comparative Guide to the Quantitative Analysis of 1,2-Didecanoyl-PC in Lipid Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,2-didecanoyl-PC (DDPC), a saturated medium-chain phosphatidylcholine, in lipid extracts. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various research and development applications, including drug delivery systems, lipid metabolism studies, and biomarker discovery. This document outlines and objectively compares common lipid extraction techniques followed by two primary quantitative analytical methods: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
The choice between HPLC-ELSD and LC-MS/MS for the quantification of 1,2-didecanoyl-PC depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and low-abundance analytes. HPLC-ELSD provides a more accessible and cost-effective alternative, suitable for simpler matrices and when high sensitivity is not a primary concern. The selection of the lipid extraction method also plays a crucial role in the overall analytical performance, with methods like the Folch or Bligh and Dyer extraction being widely used for comprehensive lipid recovery.
Lipid Extraction Methodologies: A Comparative Overview
Effective lipid extraction is the foundational step for accurate quantification. The choice of method can significantly impact the recovery of 1,2-didecanoyl-PC and other lipids from the sample matrix. Traditional methods like Folch and Bligh-Dyer are considered gold standards for their high efficiency in extracting a broad range of lipids.[1]
| Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Folch | Liquid-liquid extraction using a chloroform/methanol mixture to partition lipids from the aqueous phase. | High recovery for a broad range of lipids, well-established and widely used.[1][2] | Use of chloroform, which is a hazardous solvent; can be labor-intensive. | Chloroform, Methanol, Water |
| Bligh and Dyer | A modified version of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content.[1] | Efficient for biological fluids, uses less solvent than the Folch method.[1] | Still relies on chloroform. | Chloroform, Methanol, Water |
| One-Phase Extraction (e.g., with MTBE) | Utilizes a monophasic solvent system, often with methyl-tert-butyl ether (MTBE), to extract lipids. | Avoids the use of chloroform, can be faster and simpler than biphasic methods. The one-phase method can be as suitable as the Folch method for lipid quantification.[3] | May have different extraction efficiencies for certain lipid classes compared to traditional methods.[3] | Methyl-tert-butyl ether (MTBE), Methanol |
Quantitative Analytical Methods: HPLC-ELSD vs. LC-MS/MS
Following extraction, the lipid extract is analyzed to quantify the amount of 1,2-didecanoyl-PC. The two most common techniques are HPLC-ELSD and LC-MS/MS.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust and relatively low-cost method for the quantification of non-volatile compounds like phospholipids. The separation is achieved based on the analyte's affinity for the stationary and mobile phases, and detection is based on the light scattering of the analyte particles after nebulization and solvent evaporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method allows for the precise identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-ELSD and LC-MS/MS for the analysis of phosphatidylcholines. While specific data for 1,2-didecanoyl-PC is limited, the provided data for other phosphatidylcholines offers a reasonable benchmark.
| Parameter | HPLC-ELSD | LC-MS/MS |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting compounds can interfere. | High; provides structural information based on mass-to-charge ratio and fragmentation, allowing for confident identification. |
| Sensitivity (LOD/LOQ) | Lower sensitivity. For general phosphatidylcholines, LOD and LOQ are in the range of µg/mL.[4][5] | High sensitivity. Can achieve detection limits in the sub-picomole range.[6] |
| Linearity | Often exhibits a non-linear (logarithmic or quadratic) response, requiring careful calibration.[7] A linear relationship for phosphatidylcholine has been observed in some studies.[7] | Excellent linearity over a wide dynamic range.[8] |
| Precision (%RSD) | Good, typically with RSD values <15%. | Excellent, with RSD values often <15%.[8] |
| Matrix Effects | Less susceptible to matrix effects compared to ESI-MS. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, requiring careful sample preparation and the use of internal standards. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
General Lipid Extraction Protocol (Modified Folch Method)
-
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Washing: Wash the organic phase with a solution of methanol:water (1:1, v/v) to remove non-lipid contaminants.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., isopropanol for LC-MS).[3]
HPLC-ELSD Quantification of Phosphatidylcholines
-
Instrumentation: A standard HPLC system equipped with a C18 or C30 reversed-phase column and an evaporative light scattering detector.
-
Mobile Phase: A gradient of organic solvents such as acetonitrile and methanol, often with additives like triethylamine to improve peak shape.[9]
-
ELSD Settings: The nebulizer and evaporator temperatures need to be optimized for the specific mobile phase composition and flow rate. A typical drift tube temperature is around 40-80°C.[9][10]
-
Quantification: Generate a calibration curve using standards of 1,2-didecanoyl-PC. Due to the potential non-linear response of the ELSD, a multi-point calibration curve with a suitable regression model (linear, logarithmic, or quadratic) is necessary.[7]
LC-MS/MS Quantification of 1,2-Didecanoyl-PC
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with additives like ammonium formate or formic acid to enhance ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. The precursor ion for 1,2-didecanoyl-PC ([M+H]⁺) is m/z 566.4, and a common product ion is the phosphocholine headgroup fragment at m/z 184.1.
-
Internal Standard: The use of a suitable internal standard is crucial for accurate quantification to compensate for matrix effects and variations in instrument response. A deuterated or ¹³C-labeled analog of 1,2-didecanoyl-PC would be ideal. Alternatively, a structurally similar phosphatidylcholine with a different chain length that is not present in the sample can be used.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
Visualizing the Workflow and Comparisons
To further clarify the processes and comparisons, the following diagrams are provided.
Figure 1. General experimental workflow for the quantitative analysis of 1,2-didecanoyl-PC in lipid extracts.
Figure 2. Key performance characteristics of HPLC-ELSD versus LC-MS/MS for phosphatidylcholine analysis.
Conclusion
The quantitative analysis of 1,2-didecanoyl-PC in lipid extracts requires careful consideration of both the extraction and analytical methodologies. For studies demanding high sensitivity and specificity, particularly with complex biological samples, an LC-MS/MS-based approach is recommended. For routine analysis in simpler matrices where cost and ease of use are major considerations, HPLC-ELSD presents a viable alternative. Regardless of the chosen method, proper validation, including the use of appropriate internal standards and calibration strategies, is paramount to ensure the accuracy and reliability of the quantitative data.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the ionization efficiency in phosphatidylcholine positional isomers with docosahexaenoic acid bound to the sn-1 or sn-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
The Unseen Advantage: A Comparative Guide to 1,2-Didecanoyl-PC for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein studies, the choice of detergent is a critical determinant of experimental success. While a host of conventional detergents are available, this guide delves into the nuanced advantages of a lesser-utilized but potentially superior class of detergents: short-chain phosphatidylcholines, with a focus on 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC).
Membrane proteins, embedded within the lipid bilayer, require solubilization for their isolation and characterization. This process, however, risks denaturation and loss of function. The ideal detergent should mimic the native lipid environment, gently extracting the protein while preserving its structural and functional integrity. This guide provides a comparative analysis of DDPC against commonly used detergents, supported by available data for short-chain phospholipids, to illuminate its potential as a powerful tool in your research arsenal.
A Gentle Approach: The Superiority of Short-Chain Phosphatidylcholines
Short-chain phosphatidylcholines (PCs), including DDPC, represent a class of zwitterionic detergents that structurally resemble the phospholipids found in native cell membranes. This inherent similarity is the foundation of their primary advantage: a milder mechanism of action. Unlike many conventional detergents that can strip away essential lipids and disrupt protein structure, short-chain PCs are thought to primarily interact with the lipid bilayer of the membrane, rather than directly with the embedded protein[1][2][3]. This "gentler" solubilization process helps to maintain the native conformation and biological activity of the protein[1][2][3].
Evidence suggests that short-chain PCs are not only effective in solubilizing membranes but are also superior in preserving the enzymatic activity of the extracted proteins over a wide range of concentrations[3]. The resulting protein-lipid-detergent mixed micelles are small, typically ranging from 5 to 8 nm, which is advantageous for various downstream applications[3].
Quantitative Comparison of Detergent Properties
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| 1,2-Didecanoyl-PC (DDPC) | Zwitterionic (Short-chain PC) | 565.72[4] | Estimated to be in the low mM range | Not available |
| 1,2-Diheptanoyl-PC (DHPC) | Zwitterionic (Short-chain PC) | 453.53 | 1.4 | Not available |
| Dodecylphosphocholine (DPC) | Zwitterionic (Lysophospholipid) | 351.47 | ~1.1 - 1.5[5][6][7] | ~54 - 56[7] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | 98-147 |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | 292.37 | 20-25 | 27-100 |
| Lauryl Dimethyl Amine Oxide (LDAO) | Zwitterionic | 229.42 | 1-2 | 75-97 |
Note: The CMC and aggregation number for detergents can vary depending on experimental conditions such as temperature, pH, and ionic strength.
The zwitterionic nature of DDPC, similar to the native membrane environment, is a key advantage. Unlike ionic detergents, zwitterionic detergents are less likely to cause denaturation by disrupting electrostatic interactions within the protein.
Experimental Protocols: A Guideline for Implementation
While specific protocols for DDPC are not widely published, the following general methodologies for membrane protein solubilization and reconstitution using short-chain phospholipids can be adapted.
I. Protocol for Membrane Protein Solubilization with Short-Chain Phosphatidylcholines
This protocol provides a general framework for the solubilization of membrane proteins using short-chain PCs like DDPC. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific protein.
Materials:
-
Isolated cell membranes containing the protein of interest
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
1,2-Didecanoyl-PC (DDPC) stock solution (e.g., 100 mM in water)
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.
-
Add the DDPC stock solution to the membrane suspension to achieve the desired final detergent concentration (a starting point could be 10-20 mM).
-
Incubate the mixture with gentle agitation for 1 hour at 4°C. The optimal incubation time and temperature should be determined empirically for each protein.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fraction.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in DDPC micelles.
-
The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography, while maintaining a detergent concentration above the CMC.
II. Protocol for Reconstitution of Membrane Proteins into Liposomes
This protocol describes a general method for reconstituting a purified membrane protein from a detergent-solubilized state into a lipid bilayer, which is often necessary for functional studies.
Materials:
-
Purified membrane protein solubilized in a detergent (e.g., DDPC)
-
Pre-formed liposomes of desired lipid composition
-
Detergent removal system (e.g., dialysis tubing, size-exclusion chromatography column, or Bio-Beads)
-
Reconstitution Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl
Procedure:
-
Mix the purified protein-detergent complex with the pre-formed liposomes at a desired protein-to-lipid ratio.
-
Incubate the mixture for a short period to allow for the interaction between the protein-detergent complexes and the liposomes.
-
Remove the detergent from the mixture. This can be achieved through several methods:
-
Dialysis: Place the mixture in a dialysis cassette with a molecular weight cutoff below the size of the proteoliposomes and dialyze against a large volume of detergent-free buffer.
-
Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the larger proteoliposomes from the smaller detergent micelles.
-
Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the mixture and incubate to remove the detergent.
-
-
As the detergent is removed, the membrane protein will insert into the lipid bilayer of the liposomes, forming proteoliposomes.
-
The resulting proteoliposomes can be collected and used for functional assays.
Logical Pathway for Detergent Selection
The choice of detergent is a multi-faceted decision that depends on the specific protein and the intended downstream application. The following diagram illustrates a logical pathway for detergent selection, highlighting where short-chain PCs like DDPC can be a valuable option.
Conclusion
While 1,2-didecanoyl-pc is not as extensively characterized as some of the more traditional detergents, the collective evidence for the superior properties of short-chain phosphatidylcholines makes a compelling case for its consideration in membrane protein research. Its zwitterionic nature and lipid-like structure offer the promise of a milder, more biomimetic solubilization environment, potentially leading to higher yields of functional, structurally intact membrane proteins. For researchers facing challenges with protein stability and activity using conventional detergents, exploring the use of DDPC and other short-chain PCs could be a pivotal step toward achieving their experimental goals. As with any detergent, empirical testing and optimization will be key to unlocking its full potential for your specific protein of interest.
References
- 1. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain phospholipids as detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Didecanoylphosphatidylcholine | C28H56NO8P | CID 16219892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in Dodecylphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Characterization of 1,2-Didecanoyl-PC Containing Bicelles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DC10PC) containing bicelles with other commonly used bicellar systems. Due to a scarcity of direct quantitative data for DC10PC bicelles in publicly available literature, this guide draws comparisons with the closely related and extensively studied 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) based bicelles. The principles of bicelle formation, characterization, and utility are largely translatable, with expected variations arising from the difference in acyl chain length (10 carbons for DC10PC vs. 14 for DMPC).
Introduction to Bicelles
Bicelles are discoidal, lipid-based nanoparticles that serve as valuable membrane mimetics in biophysical and structural studies of membrane proteins and for drug delivery applications.[1] They are typically formed by a mixture of a long-chain phospholipid, which forms the planar bilayered region, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer.[2][3] The molar ratio of the long-chain lipid to the short-chain lipid, known as the 'q' ratio, is a critical parameter that dictates the size and morphology of the resulting bicelles.[2][4]
Comparative Analysis of Bicellar Systems
While specific quantitative data for DC10PC bicelles is limited, we can infer their properties based on the well-characterized DMPC systems. The shorter acyl chains of DC10PC are expected to result in a thinner and more fluid bilayer compared to DMPC-containing bicelles under identical conditions. This can influence the reconstitution and function of embedded membrane proteins.
Below are tables comparing key parameters of different bicellar systems, primarily focusing on DMPC as a proxy for DC10PC, to illustrate the effects of composition on bicelle properties.
Table 1: Comparison of Physicochemical Properties of Common Bicellar Systems
| Property | DMPC/DHPC Bicelles | DMPC/CHAPSO Bicelles | Inferred Properties of DC10PC/DHPC Bicelles |
| Long-Chain Lipid | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 1,2-didecanoyl-sn-glycero-3-phosphocholine (DC10PC) |
| Short-Chain Component | 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) | 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPSO) | 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) |
| Typical q-ratio for Isotropic Bicelles | 0.25 - 0.7[4][5] | 2.6 - 3.0[6] | Expected to be in a similar range to DMPC/DHPC |
| Bilayer Thickness (Å) | ~30-35 (estimated from DMPC properties) | ~30-35 (estimated from DMPC properties) | Expected to be thinner than DMPC bicelles (~25-30 Å) |
| Bicelle Diameter (nm) at q=0.5 | ~5-10[7] | Data not readily available | Expected to be in a similar range to DMPC/DHPC |
| Phase Transition Temperature (Tm) of Long-Chain Lipid | 24 °C | 24 °C | -2 °C |
Table 2: Influence of q-ratio on DMPC/DHPC Bicelle Diameter (as a model for DC10PC/DHPC)
| q-ratio | Average Hydrodynamic Diameter (nm) | Reference |
| 0.3 | ~5 | [8] |
| 0.5 | 7.5 ± 0.5 | [9] |
| 0.7 | ~10 | [5] |
| 1.0 | Becomes larger and less defined | [10] |
Note: The hydrodynamic diameter is influenced by temperature, lipid concentration, and the specific measurement technique (e.g., Dynamic Light Scattering).
Experimental Protocols
Accurate characterization of bicellar systems is crucial for their effective application. Below are detailed methodologies for key experiments.
Preparation of Bicelles
This protocol is adapted from established methods for DMPC/DHPC bicelles and is expected to be applicable to DC10PC systems with minor adjustments, primarily concerning temperature, given the lower phase transition temperature of DC10PC.[11][12]
Materials:
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DC10PC) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Buffer (e.g., 10 mM phosphate buffer, pH 6.6, 0.15 mM sodium azide, 93% H₂O, 7% D₂O)[12]
Procedure:
-
Weigh the appropriate amounts of the long-chain (DC10PC or DMPC) and short-chain (DHPC) lipids to achieve the desired q-ratio.
-
Dissolve the lipid mixture in chloroform, then evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer to the desired total lipid concentration (e.g., 15% w/v).[12]
-
To ensure homogeneity, subject the sample to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (temperature should be above the Tm of the long-chain lipid).[10]
-
Vortex the sample vigorously between each cycle until the solution becomes clear.
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the bicelles.[7]
Procedure:
-
Prepare bicelle samples at various q-ratios and concentrations. Note that for DLS, samples may need to be diluted (e.g., to a total lipid concentration of <150 mM) to avoid issues with light scattering.[11]
-
Filter the samples through a 0.22 µm syringe filter to remove any large aggregates.
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire data by measuring the fluctuations in scattered light intensity over time.
-
Analyze the autocorrelation function to determine the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique to assess the formation of isotropic bicelles and the segregation of the long- and short-chain lipids.[11]
Procedure:
-
Prepare bicelle samples in a buffer containing D₂O for the NMR lock.
-
Transfer the sample to an NMR tube.
-
Acquire ³¹P NMR spectra at the desired temperature.
-
In a well-formed isotropic bicelle sample, two distinct, relatively sharp peaks should be observed: one for the long-chain lipid (e.g., DC10PC or DMPC) and another for the short-chain lipid (e.g., DHPC). The chemical shift difference between the two peaks indicates the degree of segregation.[11]
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
SAXS and SANS provide detailed structural information, including the bilayer thickness and overall shape of the bicelles.[2][13]
Procedure:
-
Prepare bicelle samples at the desired concentration and q-ratio. For SANS, the use of deuterated lipids and solvents can enhance contrast.
-
Load the sample into a sample cell with thin, X-ray or neutron-transparent windows.
-
Collect scattering data over a range of scattering angles.
-
Subtract the scattering contribution from the buffer.
-
Analyze the resulting scattering curve by fitting it to a model of a discoidal particle to extract structural parameters such as radius and thickness.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of bicelles.
References
- 1. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicelle size modulates the rate of bacteriorhodopsin folding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Bicelles Rich in both Sphingolipids and Cholesterol and Their Use in Studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cholesterol's Modulating Role in Phosphatidylcholine Bilayers: A Comparative Guide with Focus on 1,2-Didecanoyl-PC
For researchers and professionals in drug development, understanding the intricate interactions between cholesterol and lipid bilayers is paramount for designing effective delivery systems and comprehending membrane biophysics. This guide provides a comparative analysis of cholesterol's interaction with 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) bilayers, contextualized by its well-documented effects on longer-chain phosphatidylcholines such as 1,2-dipalmitoyl-PC (DPPC) and 1,2-dimyristoyl-PC (DMPC).
Cholesterol is a crucial modulator of membrane fluidity, permeability, and mechanical strength.[1] Its interactions with phospholipids are complex and give rise to distinct membrane phases: the solid-ordered (So or gel), liquid-disordered (Ld), and the liquid-ordered (Lo) phase.[2][3] The Lo phase, often associated with lipid rafts, is characterized by the high conformational order of a solid-like state while retaining the lateral mobility of a fluid state.[2][4] The extent of cholesterol's influence is significantly dependent on the acyl chain length and degree of saturation of the host phospholipid.
Comparative Analysis of Cholesterol's Effects on PC Bilayers
The primary effect of cholesterol on saturated phospholipid bilayers is its "condensing effect," where it induces a more ordered and compact arrangement of the lipid acyl chains.[5][6] This leads to a decrease in the area per lipid and an increase in bilayer thickness.[5][6] However, the magnitude of this effect diminishes with decreasing acyl chain length of the phosphatidylcholine.
While specific extensive data for DDPC (10-carbon chain) is less prevalent in the literature compared to its longer-chain counterparts, we can infer its behavior based on established trends. For thinner bilayers like those formed by 1,2-dilauroyl-pc (DLPC), cholesterol's canonical upright orientation is altered. In these environments, cholesterol is thought to be located deeper within the bilayer, adopting a greater tilt angle relative to the bilayer normal.[7] This is largely dictated by the hydrophobic mismatch between cholesterol's rigid sterol ring and the shorter lipid acyl chains.[7]
Below is a summary of key physical parameters demonstrating the influence of cholesterol on various PC bilayers.
| Phospholipid (Acyl Chain) | Cholesterol Concentration (mol%) | Effect on Area per Lipid (APL) | Effect on Bilayer Thickness | Key Observations & References |
| DPPC (16:0) | 0 - 50% | Significant decrease (condensing effect)[2][5] | Significant increase[1][5] | Forms well-defined Lo phase; extensive research available.[4][8][9] |
| DMPC (14:0) | 0 - 50% | Pronounced decrease | Pronounced increase | Similar phase behavior to DPPC, but with lower phase transition temperatures.[9][10] |
| DLPC (12:0) | 5% | - | Hydrophobic thickness of ~28 Å | Cholesterol is located deeper in the bilayer with a greater tilt.[7] |
| DDPC (10:0) | Inferred | Less pronounced condensing effect | Smaller increase in thickness | Due to significant hydrophobic mismatch, cholesterol's ordering effect is expected to be weaker. It is likely to reside deeper in the bilayer, potentially spanning the mid-plane.[7] |
Visualizing Cholesterol-Bilayer Interactions
To better illustrate the concepts discussed, the following diagrams depict a generic phosphatidylcholine-cholesterol phase diagram, a typical experimental workflow for studying these interactions, and the proposed molecular arrangement of cholesterol in bilayers of varying thickness.
Caption: Generic phase diagram for a PC-cholesterol mixture.
Caption: A typical workflow for studying lipid bilayer properties.
Caption: Cholesterol's orientation in long vs. short-chain PC bilayers.
Experimental Protocols
A multi-technique approach is often necessary to fully characterize the phase diagram and structural properties of lipid-cholesterol mixtures.[4]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperature (Tm) and enthalpy of the lipid bilayer.
-
Methodology:
-
Hydrated lipid vesicles (multilamellar vesicles, MLVs) are prepared by vortexing a dry lipid film (containing the desired mol% of cholesterol) in a buffer solution above the lipid's Tm.
-
The lipid suspension and a reference sample (buffer) are placed in separate pans within the DSC instrument.
-
The samples are heated and cooled at a controlled rate (e.g., 1-5 °C/min).
-
The heat flow difference between the sample and the reference is measured as a function of temperature. Endothermic peaks correspond to phase transitions. The addition of cholesterol typically broadens and eventually eliminates the main phase transition of the phospholipid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the order and dynamics of the lipid acyl chains.
-
Methodology:
-
Deuterium NMR (²H NMR) is commonly used with specifically deuterated lipids.
-
Lipid samples are prepared as hydrated multilamellar vesicles.
-
The sample is placed in the NMR spectrometer, and ²H NMR spectra are acquired at various temperatures and cholesterol concentrations.
-
The quadrupolar splitting in the spectrum is measured, which is directly proportional to the order parameter (SCD) of the C-²H bond. A larger splitting indicates a more ordered acyl chain. The coexistence of different phases can be identified by the superposition of distinct spectral patterns.[3]
-
X-Ray Diffraction
-
Objective: To determine the structural parameters of the bilayer, such as thickness and area per lipid.
-
Methodology:
-
Oriented lipid multilayers are prepared on a solid substrate or unoriented multilamellar vesicles are used.
-
The sample is exposed to a collimated X-ray beam.
-
The diffraction pattern is recorded. For multilamellar systems, this results in a series of Bragg peaks.
-
The lamellar D-spacing (bilayer thickness plus the water layer) is calculated from the peak positions. Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the acyl chains.
-
Molecular Dynamics (MD) Simulations
-
Objective: To obtain atomistic-level insights into the molecular organization, dynamics, and interactions within the bilayer.
-
Methodology:
-
A model bilayer system is constructed in silico, consisting of the desired lipids (e.g., DDPC), cholesterol, and water molecules.
-
An appropriate force field (e.g., CHARMM36, GROMOS) is chosen to describe the interatomic interactions.
-
The system is energy-minimized and then equilibrated over a period of nanoseconds.
-
A production simulation is run for an extended period (nanoseconds to microseconds).
-
The resulting trajectory is analyzed to calculate properties such as area per lipid, bilayer thickness, deuterium order parameters, and radial distribution functions, providing a detailed picture of cholesterol's placement and its effect on the surrounding lipids.[5]
-
References
- 1. Thermodynamic analysis of the effect of cholesterol on dipalmitoylphosphatidylcholine lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 8. Phase Separations in Binary and Ternary Cholesterol-Phospholipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A thermodynamic study of the effects of cholesterol on the interaction between liposomes and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Didecanoyl PC: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl PC), a common phospholipid used in research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, general laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water.
-
After swallowing: Rinse mouth with water.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
The first critical step is to correctly identify and segregate chemical waste. Since this compound is not considered hazardous, it should be segregated from hazardous waste streams to avoid unnecessary and costly disposal procedures. Never mix non-hazardous waste with hazardous materials such as flammable liquids, corrosives, or toxic chemicals.
2. Disposal of Uncontaminated this compound (Solid):
For pure, uncontaminated solid this compound:
-
Small Quantities: Small amounts of solid, non-hazardous waste like this compound can typically be disposed of in the regular laboratory trash.
-
Packaging: To prevent accidental exposure or misidentification by custodial staff, it is best practice to place the solid waste in a sealed, clearly labeled container. The label should indicate the contents (e.g., "Non-hazardous waste: this compound").
3. Disposal of Solutions Containing this compound:
For solutions containing this compound, the disposal method depends on the solvent and local regulations.
-
Aqueous Solutions: If this compound is dissolved in water and the solution does not contain any other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water. However, it is crucial to first check your institution's specific guidelines on sewer disposal.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, the entire solution must be treated as hazardous waste. The disposal of this waste will be dictated by the hazards of the solvent used. Collect the solution in a properly labeled, sealed, and compatible waste container for collection by your institution's environmental health and safety (EHS) department.
4. Disposal of Contaminated Materials:
Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with this compound should be disposed of based on the highest level of hazard present. If these materials are not contaminated with any hazardous substances, they can be disposed of in the regular laboratory trash.
5. Consultation with Institutional EHS:
Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's specific waste management plan. EHS will provide definitive guidance based on local, state, and federal regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value | Notes |
| Hazard Classification | Not classified as hazardous | Based on available Safety Data Sheet information. |
| Personal Protective Equipment (PPE) | Gloves, safety glasses, lab coat | Standard laboratory practice. |
| Disposal of Solid Waste | Regular laboratory trash | For small, uncontaminated quantities. |
| Disposal of Aqueous Solutions | Sanitary sewer (with approval) | Must be permitted by institutional guidelines. |
| Disposal of Organic Solvent Solutions | Hazardous waste stream | Follow guidelines for the specific solvent. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Handling Guide for 1,2-Didecanoyl-sn-glycero-3-phosphocholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Didecanoyl-sn-glycero-3-phosphocholine (CAS No. 3436-44-0). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Chemical Identification and Properties:
| Property | Value |
| Chemical Name | 1,2-Didecanoyl-sn-glycero-3-phosphocholine |
| CAS Number | 3436-44-0[1][2] |
| Molecular Formula | C28H56NO8P[1] |
| Molecular Weight | 565.72 g/mol [2] |
| Appearance | Solid, powder[3] |
| Storage Temperature | -20°C[4][5] |
Personal Protective Equipment (PPE)
While 1,2-Didecanoyl-sn-glycero-3-phosphocholine is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[6] The recommended PPE is detailed below.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety glasses or goggles are required to protect against dust particles.[2][6][7] |
| Hand Protection | Nitrile or rubber gloves should be worn to avoid skin contact.[2][6] Gloves must be inspected before use and removed properly to avoid skin contact with the substance.[8] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[6][9] |
| Respiratory Protection | A mask, such as a type N95 respirator, should be worn to prevent inhalation of dust, especially when handling the powder form.[2][6] |
Operational and Disposal Plans
Proper handling and disposal of 1,2-Didecanoyl-sn-glycero-3-phosphocholine are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Handling and Storage:
-
Work in a well-ventilated area to prevent the accumulation of dust.[4][6]
-
Avoid direct contact with eyes and skin, and prevent inhalation.[6]
-
Store in a tightly sealed container in a cool, dry place at the recommended storage temperature of -20°C.[4][5]
-
Keep away from oxidizing agents.[7]
Accidental Release Measures:
In case of a spill, wear appropriate PPE.[6]
-
For minor spills, sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4][7]
-
For larger spills, clear the area and prevent the powder from entering drains.[7]
First Aid Procedures:
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
Disposal Plan:
Dispose of 1,2-Didecanoyl-sn-glycero-3-phosphocholine and any contaminated materials as solid waste in accordance with local, state, and federal regulations.[3][7] The substance is not classified as dangerous goods for transport.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling 1,2-Didecanoyl-sn-glycero-3-phosphocholine in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. 1,2-Didecanoyl-sn-glycero-3-phosphocholine|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. ba.auburn.edu [ba.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
